Sonolisib

Catalog No.
S548420
CAS No.
502632-66-8
M.F
C29H35NO8
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sonolisib

CAS Number

502632-66-8

Product Name

Sonolisib

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate

Molecular Formula

C29H35NO8

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N

SMILES

Array

solubility

Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.

Synonyms

acetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester, PX-866

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C

The exact mass of the compound Sonolisib is 525.23627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Gonanes - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib is a structural analogue of the fungal metabolite Wortmannin [1]. It acts as an irreversible, covalent inhibitor of PI3K by binding to a specific lysine residue (K802) within the ATP-binding pocket of the PI3K catalytic subunit [1]. This covalent modification leads to prolonged inhibition of the enzyme, disrupting the crucial PI3K/AKT/mTOR signaling pathway.

This pathway is a master regulator of cell growth, survival, metabolism, and proliferation. The following diagram illustrates the pathway and the site of this compound's action:

G cluster_0 Covalent Inhibition GF Growth Factor Receptors PI3K PI3K (e.g., p110α) GF->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PIP3->PIP2 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Processes Cell Growth Survival Proliferation mTOR->Processes Stimulates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates) This compound This compound (PX-866) This compound->PI3K Irreversible Inhibition

Diagram of the PI3K/AKT/mTOR signaling pathway and this compound's inhibitory action. The aberrant activation of this pathway is a common event in human cancers, making it a prominent therapeutic target [2]. This compound's irreversible mechanism differentiates it from earlier, reversible ATP-competitive inhibitors and may contribute to a more durable pharmacological effect [1].

Clinical Application and Trial History

This compound has been investigated in clinical trials for several advanced solid tumors. The table below summarizes its clinical trial landscape based on available data:

Condition Phase Status
Glioblastoma 2 Completed [3]
Prostate Cancer 2 Completed [3]
Advanced Solid Tumors 1 Completed [3]
Non-Small Cell Lung Cancer (NSCLC) 1/2 Used in trials [3]
Advanced BRAF-mutant Cancers 1/2 Used in trials [3]
Metastatic Colorectal Carcinoma 1/2 Used in trials (as part of combination therapy) [1]
Head and Neck Squamous Cell Cancer 1/2 Used in trials (as part of combination therapy) [1]

Experimental Research Context

In a preclinical research setting, understanding how this compound and similar covalent natural products work is an active area of study. Advanced techniques like chemical proteomics and quantitative activity-based protein profiling (ABPP) are used to map their precise molecular targets and mechanisms across the proteome [1].

The general workflow for such investigations is illustrated below:

G Step1 1. Compound Synthesis & Probe Design Step2 2. Cellular Treatment & Labeling Step1->Step2 Step3 3. Proteomic Analysis (Mass Spectrometry) Step2->Step3 Step4 4. Data Integration & Target Identification Step3->Step4 Step5 5. Functional Validation Step4->Step5

General workflow for profiling covalent inhibitors like this compound.

  • Probe Design: A "clickable" analogue of the inhibitor is synthesized, containing a small chemical handle (e.g., an alkyne) for later conjugation, without altering its core biological activity [1].
  • Cellular Treatment & Enrichment: Live cells (e.g., cancer cell lines) are treated with the probe. After cell lysis, the probe-bound proteins are "clicked" to a tag (like biotin or a fluorophore) for purification or detection [1].
  • Target Identification: Enriched proteins are identified using quantitative mass spectrometry. Bioinformatics analysis then reveals the specific protein targets and binding sites (e.g., lysine residues) [1].
  • Functional Validation: The functional consequences of target engagement (e.g., on cell viability, pathway signaling, apoptosis) are confirmed through biochemical and cellular assays [1].

Key Insights for Researchers

  • Differentiation from Other Inhibitors: Unlike isoform-specific or reversible ATP-competitive PI3K inhibitors, this compound's irreversible, covalent mechanism may help overcome certain forms of resistance and provide prolonged pathway suppression, though this can also present challenges for therapeutic window [1] [4].
  • Clinical Challenges: The clinical development of PI3K inhibitors, including this compound, faces hurdles such as drug resistance (e.g., via PTEN loss or feedback loop activation) and on-target toxicities (e.g., hyperglycemia, rash) [4]. These factors have limited the success of many agents in this class.

References

Sonolisib PX-866 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Data

The potency and biochemical profile of Sonolisib are detailed in the following table.

Parameter Value / Detail
IC50 for purified PI3K 0.1 nM [1]
IC50 for PI3K isoforms p110α: 0.1 nM; p120γ: 1.0 nM; p110δ: 2.9 nM [2]
IC50 in HT-29 colon cancer cells 20 nM (for inhibition of phospho-Ser473-Akt) [1]
In vivo antitumor activity Log cell kill up to 1.2 in OvCar-3 ovarian and A-549 lung cancer xenografts in mice [1]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the Class I PI3K enzymes, which are frequently hyperactivated in cancers [3]. It acts by irreversibly binding to the PI3K enzymes, preventing the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2]. This inhibition blocks the downstream activation of the key signaling protein AKT and its subsequent signaling cascades, which are critical for cell growth, survival, and proliferation [3] [2]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K_Complex Class I PI3K (p110/p85 heterodimer) RTK->PI3K_Complex PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Growth Survival Proliferation AKT->Cell_Processes mTORC1->Cell_Processes This compound This compound (PX-866) Irreversible Inhibitor Inhibition This compound->Inhibition  Targets Inhibition->PI3K_Complex

Key Experimental Findings and Protocols

The antitumor activity of this compound was established through various in vitro and in vivo experiments.

In Vitro Cell-Based Assays
  • Objective: To assess the inhibition of PI3K/Akt signaling and its functional consequences [1] [2] [4].
  • Typical Protocol:
    • Cell Line Treatment: Incubate cancer cell lines (e.g., HT-29 colon cancer cells) with increasing concentrations of this compound [1].
    • Signal Inhibition Analysis: Measure the reduction in levels of phosphorylated Akt (e.g., at Ser473) via Western blotting to confirm pathway inhibition. The IC50 for this effect was reported at 20 nM in HT-29 cells [1].
    • Phenotypic Assays: Evaluate downstream effects such as:
      • Proliferation: Using MTT or similar assays [2].
      • Apoptosis: Via caspase-3 activation or Annexin V staining [3].
      • Motility & Invasion: Using Boyden chamber or wound-healing assays [4].
In Vivo Xenograft Models
  • Objective: To evaluate the antitumor efficacy and pharmacodynamics of this compound in a live animal model [1].
  • Typical Protocol:
    • Tumor Implantation: Implant human cancer cells (e.g., A-549 lung cancer, OvCar-3 ovarian cancer) subcutaneously into immunodeficient mice [1].
    • Drug Administration: Administer this compound orally, intraperitoneally, or intravenously once a stable tumor volume is reached. A dose of 10 mg/kg has been used in studies [1].
    • Efficacy Endpoints:
      • Tumor Growth Measurement: Regularly measure tumor dimensions to calculate volume. This compound monotherapy demonstrated significant tumor growth inhibition and log cell kills up to 1.2 [1].
      • Pharmacodynamic Analysis: Excise tumors at various time points post-dosing to confirm sustained inhibition of pAkt by Western blotting (e.g., up to 80% inhibition lasting over 48 hours after oral administration) [1].
      • Combination Therapy: Investigate synergy with standard therapies like cisplatin or radiation, which showed enhanced antitumor effects [1].

Clinical Development and Status

This compound entered clinical trials for several advanced solid tumors, including glioblastoma, prostate cancer, head and neck cancer, and non-small cell lung cancer [5] [6]. However, clinical development was discontinued. Key clinical findings include:

  • Glioblastoma: In a phase II trial for recurrent glioblastoma, the drug did not meet its pre-defined efficacy endpoints, though a portion of participants achieved prolonged stable disease [7].
  • Combination Therapy: A phase II study combining this compound with docetaxel did not show an improved response in patients with advanced head and neck squamous cell cancer [7].
  • Corporate Status: The original developer, Seagen, was acquired by Pfizer in December 2023 [5].

References

Mechanism of Action and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib is a synthetic derivative of the early PI3K inhibitor Wortmannin, designed to have improved pharmacological properties [1]. It acts as an irreversible inhibitor of Class IA PI3K enzymes [2] [1]. By inhibiting PI3K, this compound blocks the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of the downstream PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation. In susceptible tumor cells, this leads to the inhibition of tumor cell growth and survival [2].

Its potency against different Class I PI3K isoforms is demonstrated by the following IC₅₀ values:

PI3K Isoform IC₅₀ (nM)
p110α 0.1 nM [2]
p120γ (PI3Kγ) 1.0 nM [2]
p110δ 2.9 nM [2]

The following diagram illustrates the signaling pathway targeted by this compound and its functional outcomes:

G GF Growth Factors RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K Class I A PI3K (Heterodimer p85/p110) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival mTORC1->Survival Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism This compound This compound (PX-866) This compound->PI3K Apoptosis Induces Apoptosis This compound->Apoptosis Growth_Inhibition Tumor Growth Inhibition This compound->Growth_Inhibition

Key Research and Clinical Applications

This compound has been studied in both preclinical models and clinical trials for various cancers, and recent research has uncovered a novel application in targeting senescent cells.

Clinical Trial History

This compound advanced to Phase 2 clinical trials for several solid tumors before its development was ultimately discontinued [3]. Clinical trials investigated its potential in:

  • Glioblastoma [4] [3]
  • Metastatic Castration-Resistant Prostate Cancer [4] [3]
  • Metastatic Colorectal Carcinoma [3] [5]
  • Squamous Cell Carcinoma of the Head and Neck [4] [3]
  • Non-Small Cell Lung Cancer (NSCLC) [4] [3]
  • BRAF-mutant Cancers (including unresectable melanoma) [3]

Despite encouraging preclinical activity, the clinical efficacy of PI3K inhibitor monotherapy in cancers like colorectal has been limited, often due to concomitant genetic alterations such as KRAS mutations [1] [5].

Emerging Role as a Senolytic

A significant recent discovery is that this compound functions as a senolytic—a compound that selectively induces apoptosis in senescent cells [6]. Cellular senescence, a stable cell cycle arrest, can be induced by DNA-damaging therapies like radiation and chemotherapy. The accumulation of these cells can promote tumor relapse and therapy-related side effects.

  • Mechanism: Research indicates that this compound induces apoptosis in senescent tumor cells by triggering the proteasomal degradation of p21WAF1/CIP1, a key cyclin-dependent kinase inhibitor [6].
  • Specificity: This senolytic activity was demonstrated across multiple cancer cell lines (including HCT116 colon carcinoma and MCF-7 breast carcinoma) that were driven into senescence by ionizing radiation or chemotherapeutics, but not in proliferating cells [6].
  • Combination Potential: This finding reveals its potential for use in combination with DNA-damaging therapies to eliminate treatment-induced senescent cells, potentially reducing tumor relapse and fibrosis [6].

Experimental Protocols

For researchers working with this compound in vitro, here are key practical considerations.

In Vitro Reconstitution and Storage
  • Solubility: this compound is soluble in DMSO at a concentration of at least 100 mg/mL (190.26 mM) [2].
  • Stock Solution Preparation: Prepare stock solutions in DMSO at a concentration of 10-100 mM. Aliquot to avoid repeated freeze-thaw cycles.
  • Storage:
    • Powder: -20°C for up to 3 years [2].
    • Solution in DMSO: -80°C for up to 6 months or -20°C for 1 month [2].
Cell-Based Assay Protocol

The following methodology is adapted from research investigating the senolytic effects of this compound [6].

  • 1. Senescence Induction: Treat cells (e.g., HCT116, MCF-7) with a DNA-damaging agent.
    • Example: Irradiate cells at 10 Gy using a γ-irradiator [6].
    • Alternative: Treat with chemotherapeutics like camptothecin (e.g., 1-10 µM for 48 hours) [6].
  • 2. Senescence Confirmation: 4-6 days post-induction, confirm senescence.
    • SA-β-Gal Staining: Use a Senescence-associated β-galactosidase staining kit to visualize blue-stained senescent cells [6].
  • 3. This compound Treatment: 6-8 days after senescence induction, treat cells with this compound.
    • Prepare serial dilutions of this compound from DMSO stock in culture medium. The final DMSO concentration should be equal in all groups (typically ≤0.1%).
    • A typical treatment period is 24-72 hours [6].
  • 4. Viability/Apoptosis Analysis:
    • Crystal Violet Assay: To measure adherent (live) cell density. Note that this compound may reduce proliferation in non-senescent cells, which can be mistaken for death in this assay [6].
    • LDH Release Assay: Quantifies lactate dehydrogenase released from dead cells, a more direct marker of cytotoxicity [6].
    • Flow Cytometry: Use Annexin V/PI staining to quantify apoptotic cells [6].

References

Sonolisib IC50 p110alpha p120gamma p110delta

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib IC50 Values Against PI3K Isoforms

PI3K Isoform Catalytic Subunit IC50 Value
PI3Kα [1] p110α [2] 0.1 nM [3] [4]
PI3Kγ [1] p120γ [3] 1.0 nM [3] [4]
PI3Kδ [1] p110δ [2] 2.9 nM [3] [4]

Mechanism of Action and Biological Activity

This compound is a novel, oral, small-molecule inhibitor and a wortmannin analog [4]. Its primary mechanism involves the irreversible inhibition of the PI3K/Akt signaling pathway [3] [4].

  • In Vitro Activity: this compound inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which prevents the subsequent activation of the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of tumor cell growth and survival in susceptible tumor cell populations [3] [4].
  • Broader Context of PI3K Inhibition: The PI3K pathway is a crucial intracellular signaling pathway frequently mutated in cancer, governing cell survival, proliferation, and metabolism [1]. Inhibiting this pathway is a validated anti-cancer strategy. This compound's profile as a pan-isoform inhibitor means it targets multiple catalytic subunits of Class I PI3Ks, specifically p110α, p110δ, and p120γ (PI3Kγ) [3] [4].

Key Experimental Methodologies

To evaluate the biological activity and therapeutic potential of this compound in a research setting, several standard experimental approaches are used. The workflow below outlines a typical in vitro study design.

G Start Start: In Vitro Assay Design Step1 Cell Culture (Susceptible tumor cell lines) Start->Step1 Step2 Treatment (this compound application) Step1->Step2 Step3 Downstream Analysis Step2->Step3 Step3a PIP3 Production Measurement Step3->Step3a Step3b Akt Phosphorylation Analysis (Western Blot) Step3->Step3b Step3c Cell Viability/Growth Assay (e.g., MTT) Step3->Step3c

  • Cell Culture: Experiments are performed on susceptible tumor cell populations. The specific cell lines used can determine the context of the results [2].
  • Treatment with this compound: The compound is applied to the cells. In vitro, it is typically dissolved in DMSO, with stock concentrations around 100 mg/mL (approximately 190 mM) [4].
  • Downstream Analysis:
    • PIP3 and Pathway Analysis: Inhibition is confirmed by measuring the reduction in PIP3 levels or the phosphorylation of key pathway components like Akt, often via techniques like Western blotting [4].
    • Functional Assays: The ultimate anti-tumor effect is quantified using cell viability assays, such as the MTT assay. This colorimetric method measures the activity of enzymes that reduce MTT to formazan, indicating metabolically active cells. A decrease in signal after this compound treatment indicates inhibition of cell proliferation or induction of cell death [2].

Clinical Development Context

This compound has been investigated in clinical trials for various cancer types, demonstrating its transition from preclinical research to clinical evaluation. These studies have included glioblastoma, prostate cancer, advanced solid tumors, advanced BRAF-mutant cancers, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, metastatic colorectal cancer, and melanoma [4] [5].

Summary

This compound is a potent and irreversible pan-isoform PI3K inhibitor with well-characterized IC50 values in the low nanomolar range. Its mechanism of action and standard experimental methods provide a strong foundation for your technical guide.

References

Sonolisib irreversible pan-isoform PI3K inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Mechanistic Profile

Property Description
CAS Number 502632-66-8 [1]
Chemical Formula C₂₉H₃₅NO₈ [1]
Molecular Weight 525.59 g/mol [1]
Mechanism of Action Irreversible, pan-isoform PI3K inhibitor [2] [1]
Primary Effect Inhibits production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and blocks PI3K/Akt signaling pathway [1]

Biochemical Inhibition Data (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) of Sonolisib against different Class I PI3K isoforms, demonstrating its pan-isoform activity.

PI3K Isoform IC50 (nM)
p110α (PIK3CA) 0.1 nM [1]
p110γ (PIK3CG) 1.0 nM [1]
p110δ (PIK3CD) 2.9 nM [1]
p110β (PIK3CB) >300 nM [2]

Note: The high IC50 for the p110β isoform indicates significantly weaker inhibition compared to the other isoforms [2].

Mechanism of Action & Pathway

This compound functions as an irreversible inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) [1]. It potently inhibits the p110α, γ, and δ catalytic subunits, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of AKT and its downstream effectors in the mTOR signaling pathway, which are crucial for cell survival, growth, and proliferation [3] [4].

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the site of this compound's action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits to Membrane PDK1 PDK1 PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Survival Growth & Proliferation mTORC1->CellProcesses This compound This compound (PX-866) Irreversible Pan-Isoform Inhibitor This compound->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

The PI3K/AKT/mTOR pathway and this compound's inhibitory action. This compound irreversibly inhibits PI3K, blocking the signal that drives cancer cell processes.

Research Context & Limitations

  • Therapeutic Investigation: this compound has been evaluated in clinical trials for solid tumors, but its further development, like many pan-PI3K inhibitors, has been hampered by on-target toxicities [2].
  • Information Limitations: The available search results lack detailed experimental protocols (e.g., specific cell culture conditions, in vivo dosing regimens, Western blot antibodies/conditions) and comprehensive preclinical data. The provided IC50 for p110β is from a single source and should be verified [2].

How to Proceed Further

To compile the in-depth technical guide you require, I suggest you:

  • Consult Primary Literature: Search for original research papers on this compound (PX-866) on platforms like PubMed, using the CAS number (502632-66-8) for precise results.
  • Review Clinical Trial Records: Check detailed results and study protocols on clinical trial registries (e.g., ClinicalTrials.gov) using "PX-866" or "this compound" as a keyword.
  • Explore Specific Assays: The mentioned IC50 values likely come from specific kinase binding or lipid kinase assays. Recreating these experiments would require sourcing detailed methods from foundational papers.

References

Sonolisib preclinical research overview

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib (PX-866) Profile Summary

The table below summarizes the core information available for this compound:

Attribute Description
Drug Type Small molecule drug [1]
Synonyms DJM-166, DJM-2-166, NSC-722134 [1]
Mechanism of Action Pan-Class I PI3K inhibitor; inhibits multiple isoforms (PI3Kα, β, δ, γ) of the Phosphatidylinositol 3-kinase family [2] [3] [1].
Primary Target PI3K/AKT/mTOR signaling pathway [2] [4]
R&D Status Discontinued (Highest Phase: Phase 2) [1]
Reported IC50 Values PI3Kα: 0.1 nM, PI3Kδ: 2.9 nM, PI3Kγ: 1 nM, PI3Kβ: >300 nM (Note: Specific assay conditions not provided) [3]

Reported Preclinical Findings

Search results indicate this compound was investigated in preclinical models, but specific experimental details and raw data are not available in the searched literature.

  • In Medulloblastoma: Research indicated that PI3K pathway upregulation is seen in medulloblastoma. Treatment with pictilisib (GDC-0941), another PI3K inhibitor, impaired cell migration and tumor growth, suggesting the potential therapeutic role of PI3K inhibition in this cancer [2]. While this finding is not directly about this compound, it demonstrates the context of PI3K inhibitor research in brain cancers.
  • General Preclinical Evidence: A review noted that there is a "multitude of preclinical evidence showing the effectiveness of PI3K inhibitors" in cancers with hyperactivation of the PI3K pathway [2]. However, it does not detail specific studies performed with this compound.

This compound Clinical Development History

The following table lists the cancer indications for which this compound advanced to Phase 2 clinical trials, per the database record [1]:

Indication Phase Location
BRAF-mutation brain cancer Phase 2 United States
Unresectable Melanoma Phase 2 United States
Metastatic castration-resistant prostate cancer Phase 2 Canada
Glioblastoma Multiforme Phase 2 Canada
Metastatic Colorectal Carcinoma Phase 2 United States & Canada
Squamous cell carcinoma of head and neck (metastatic) Phase 2 United States & Canada
Non-Small Cell Lung Cancer Phase 2 United States & Canada

PI3K/AKT/mTOR Pathway and this compound's Mechanism

This compound is a pan-PI3K inhibitor that targets the PI3K/AKT/mTOR (PAM) pathway, a crucial intracellular signaling network frequently dysregulated in cancer [4] [5]. The following diagram illustrates this pathway and this compound's point of inhibition.

f Growth_Factors Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K (Class 1A) (Heterodimer: p85 & p110) RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 PTEN action PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_Processes Cell Survival Growth Proliferation Metabolism mTORC1->Cell_Processes mTORC2->AKT activates (feedback) This compound This compound (PX-866) This compound->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates

This compound inhibits the PI3K enzyme, blocking downstream oncogenic signaling. The pathway illustrates key components and regulatory feedback, including the tumor suppressor PTEN.

References

Sonolisib PI3K/Akt signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Sonolisib inhibits all class I PI3K isoforms (p110α, p110β, p110δ, p110γ), blocking the PI3K/AKT/mTOR signaling pathway, which is hyperactive in many cancers and crucial for cell growth, survival, and metabolism [1] [2].

The diagram below illustrates how this compound inhibits this pathway at the initial signaling step.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K_Active PI3K (Active) p85/p110 RTK->PI3K_Active Activates PIP2 PIP2 PI3K_Active->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Activates AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits PDK1->AKT_inactive Phosphorylates AKT_active AKT (Active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates CellProcesses Cell Survival Growth | Proliferation mTORC1->CellProcesses Stimulates This compound This compound (PX-866) This compound->PI3K_Active Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inactivates)

This compound inhibits PI3K activation, blocking downstream AKT/mTORC1 signaling and cancer-promoting cellular processes. PTEN is a natural pathway antagonist.

Key Experimental Data and Senolytic Properties

A significant finding is that this compound exhibits senolytic properties, meaning it can selectively induce apoptosis in senescent cells induced by radiation or chemotherapy, without similarly affecting proliferating cells [3]. This is promising for combination therapies to reduce tumor relapse and treatment side effects like fibrosis [3].

The table below summarizes key experimental findings from a 2024 Cell Death & Disease study [3].

Experimental Aspect Findings for this compound (PX-866)
Senolytic Activity Induced apoptotic cell death in senescent HCT116 (colon), MCF-7 (breast), and A549 (lung) carcinoma cells. Effect was independent of senescence trigger (ionizing radiation or chemotherapeutics).
Specificity Treatment caused significant cell death in senescent cells, but only reduced proliferation rates (not death) in non-senescent, proliferating cells.
Key Molecular Mechanism Induced proteasomal degradation of the CDK inhibitor p21WAF1/CIP1, leading to apoptosis in senescent tumor cells.
Isoform Specificity Senolytic effect required simultaneous inhibition of both PI3K class I alpha (e.g., with Alpelisib) and delta (e.g., with Idelalisib) isoforms.

Detailed Experimental Protocol

The following methodology is adapted from the 2024 study that identified this compound's senolytic properties [3]. This workflow outlines the key steps:

G Step1 1. Induce Senescence A Treat cells with: • Ionizing Radiation (γIR) • Chemotherapeutics (e.g., Camptothecin) Step1->A Step2 2. Confirm Senescence (6 days post-induction) A->Step2 B Senescence-Associated Beta-Galactosidase (SABG) Staining Step2->B Step3 3. Treat with this compound B->Step3 C Dose Range: 30 µM to 0.1 µM Duration: 24 hours Step3->C Step4 4. Assess Cytotoxicity & Senolysis C->Step4 D1 Crystal Violet Cytotoxicity Assay Step4->D1 D2 LDH Release Assay (for cell death confirmation) Step4->D2 D3 Flow Cytometry (Propidium Iodide uptake) Step4->D3 D4 Western Blot (p21WAF1/CIP1 degradation) Step4->D4

Key experimental workflow for evaluating the senolytic effect of this compound, from senescence induction to mechanistic validation.

Key Considerations for the Protocol:

  • Cell Lines Used: HCT116 colon carcinoma, MCF-7 mammary carcinoma, A549 lung carcinoma [3].
  • Critical Controls: Include proliferating (non-senescent) cells treated with this compound, senescent cells treated with a solvent control (DMSO), and a positive control for general cytotoxicity (e.g., staurosporine) [3].
  • Data Interpretation: A significant increase in cell death specifically in senescent populations, confirmed by multiple assays, indicates senolytic activity.

Current Status and Future Directions

Clinical development of this compound has been explored in various cancers. Development in colorectal cancer has faced challenges, with one trial cohort showing no response or clinical benefit in four colorectal cancer patients [4]. Future research is focusing on rational combination therapies to overcome resistance, particularly in cancers with co-occurring mutations like KRAS [4] [5].

References

Sonolisib senolytic activity protocol

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib at a Glance

The table below summarizes the key information available on this compound from the search results.

Attribute Description
Drug Name This compound (also known as PX-866) [1]
Classification Pan-class I PI3K (phosphoinositide 3-kinase) inhibitor; synthetically derived analog of Wortmannin [2] [1]
Primary Documented Mechanism Inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival, proliferation, and metabolism [2] [1]
Context in Literature Studied as a direct anti-cancer therapeutic; mentioned in the context of treating castration-resistant prostate cancer (CRPC) without chemotherapy [1]
Reported Senolytic Activity No specific data found in the provided search results.

Proposed Framework for Senolytic Investigation

Although a direct protocol for this compound's senolytic activity is unavailable, you can adapt established senolytic research frameworks to investigate its potential. The general approach involves inducing senescence in vitro, treating with the candidate drug, and then assessing viability and senescence markers.

The workflow below outlines the key stages of a typical senolytic drug screening experiment.

G Start Start: Senolytic Drug Screening A 1. Induce Senescence Start->A B 2. Apply Candidate Drug (e.g., this compound) A->B A1 Method: Irradiation (e.g., X-ray, γ-ray) A->A1 A2 Method: Genotoxic Drugs (e.g., Etoposide, Doxorubicin) A->A2 A3 Method: Oncogene Activation (e.g., H-Ras overexpression) A->A3 C 3. Assess Senolytic Effect B->C D 4. Validate Specificity C->D C1 Viability Assay: Cell Titer-Glo, MTT C->C1 C2 Apoptosis Assay: Caspase-3/7 activation Annexin V staining C->C2 C3 Senescence Marker: SA-β-Gal activity p16/p21 expression C->C3 End End: Data Analysis D->End

Key Experimental Parameters to Define

When designing your protocol, you will need to establish the following key parameters, drawing from general senolytic research methods [3] [4]:

  • Cell Models: Use cell types relevant to your research focus. Common models include:
    • Human diploid fibroblasts (e.g., IMR-90, WI-38) induced into senescence via irradiation or replication exhaustion [3].
    • Primary human preadipocytes or human umbilical vein endothelial cells (HUVECs) [3].
    • Cancer cell lines treated with sub-lethal doses of chemotherapy drugs to induce therapy-induced senescence (TIS) [5].
  • Senescence Induction: The method of induction can influence the senescent phenotype and must be carefully selected and validated [3].
  • Dosing Strategy:
    • Treatment Duration: Senolytics are often administered as short, intermittent pulses rather than continuous exposure. A common approach is to treat for 24-72 hours, followed by a wash-out period and a recovery phase before assessment [3].
    • Dose Range: Conduct a dose-response curve. Since this compound is a known PI3K inhibitor, you could start with concentrations previously reported for its anti-cancer effects in vitro and adjust based on senolytic readouts [1].
  • Control Compounds: Always include well-characterized senolytics as positive controls (e.g., Dasatinib + Quercetin, Fisetin, Navitoclax/ABT-263) and non-senescent cells as a negative control to confirm selective toxicity [3] [6] [4].

Important Considerations for Protocol Development

  • Mechanism Hypothesis: The PI3K/AKT/mTOR pathway is a known pro-survival signal. Its inhibition could theoretically disrupt the delicate anti-apoptotic balance in senescent cells, making them susceptible to death [6] [7]. This provides a rationale for investigating this compound as a senolytic.
  • Lack of Clinical Data: The search results indicate that clinical trials for this compound in cancer have shown only "moderate activity" and were not conducted from a senolytic perspective [1]. Its safety and efficacy profile for clearing senescent cells in humans is entirely unknown.
  • Pathway Cross-Talk: Be aware that senescence involves multiple interconnected pathways. Inhibiting PI3K may have unintended effects on other processes like mTOR signaling or SASP factor expression, which should be monitored [2] [1].

Key Takeaways for Researchers

  • No Established Protocol Exists: There are no published application notes or detailed methodologies for using this compound as a senolytic. Its profile remains that of an investigational anti-cancer agent [1].
  • Adapt General Principles: To investigate its potential, you must adapt established senolytic screening workflows, defining your own cell models, senescence induction methods, and dosing regimens [3].
  • Focus on Selective Apoptosis: The core of your protocol should be designed to rigorously demonstrate that this compound selectively induces apoptosis in senescent cells while sparing non-senescent proliferating cells [6] [7].

References

Understanding Senescence and Senolytic Action

Author: Smolecule Technical Support Team. Date: February 2026

Cellular senescence is a state of irreversible cell cycle arrest triggered by stressors like DNA damage or oncogene activation. While it acts as a tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to tissue dysfunction and chronic inflammation, primarily through the Senescence-Associated Secretory Phenotype (SASP) [1] [2].

Senolytic drugs are a class of therapeutics designed to selectively induce apoptosis in these senescent cells. They work by targeting Senescent Cell Anti-Apoptotic Pathways (SCAPs), which are pro-survival networks that senescent cells rely on to resist programmed cell death [3] [4]. The following diagram illustrates the core signaling pathways involved in cellular senescence and the mechanisms of senolytic compounds.

G cluster_stressors Senescence Inducers cluster_pathways Key Senescence Pathways cluster_senolytics Senolytic Drug Targets Stressors Cellular Stresses (DNA Damage, Oxidative Stress, Oncogene Activation, Telomere Shortening) p53 p53 Activation Stressors->p53 DDR Activation p16 p16INK4a Stressors->p16 p21 p21CIP1/WAF1 p53->p21 SASP SASP Secretion (Pro-inflammatory Cytokines, Chemokines, Growth Factors) p53->SASP  Contributes to CellCycleArrest Irreversible Cell Cycle Arrest p21->CellCycleArrest RB RB Protein p16->RB  Inhibits CDK4/6 p16->SASP  Contributes to E2F E2F Transcription Factors RB->E2F  Represses E2F->CellCycleArrest BCL2 BCL-2 Family Proteins Apoptosis Induction of Apoptosis in Senescent Cells BCL2->Apoptosis  Inhibited by Navitoclax MDM2 MDM2-p53 Interaction MDM2->Apoptosis  Disrupted by RG7112, Nutlin-3a TyrosineKinases Tyrosine Kinases (e.g., Src) TyrosineKinases->Apoptosis  Inhibited by Dasatinib OxidativeStress Oxidative Stress Response Proteins OxidativeStress->Apoptosis  Inhibited by Piperlongumine BET BET Bromodomain Proteins BET->Apoptosis  Inhibited by JQ1 SCAPs Other SCAPs (e.g., AURKA, EGFR, IRS1) SCAPs->Apoptosis  Targeted by Novel Senolytics

Established and Emerging Senolytic Compounds

Researchers have identified several senolytic compounds that target different SCAPs. The table below summarizes major senolytic classes, their molecular targets, and key characteristics.

Table 1: Major Classes of Senolytic Compounds

Senolytic Class Molecular Targets Representative Agents Mode of Action Key Considerations
Tyrosine Kinase Inhibitors Src family kinases, Eph receptors [3] Dasatinib Inhibits pro-survival tyrosine kinases upregulated in certain senescent cell types [3]. Often used in combination; cell-type specificity is a factor [3].
Flavonoid Polyphenols PI3K/AKT, NF-κB, ROS pathways [3] Quercetin, Fisetin Induces apoptosis via oxidative stress and suppression of anti-apoptotic signaling [3]. Low toxicity, orally bioavailable, but can have variable potency and poor bioavailability [3].
BCL-2 Family Inhibitors BCL-2, BCL-xL, BCL-w [3] Navitoclax (ABT-263), ABT-737 Blocks anti-apoptotic proteins, triggering mitochondrial apoptosis [3]. Potency against multiple cell types, but may cause thrombocytopenia as a side effect [3].
MDM2 Inhibitors MDM2-p53 interaction [5] RG7112, AMG232, Nutlin-3a Disrupts p53-MDM2 binding, stabilizing p53 and promoting apoptosis in senescent cells [5]. Shows promise in reducing epigenetic age in vitro [5].
BET Inhibitors BET bromodomain proteins, DNA repair [5] JQ1 Targets non-homologous end joining DNA repair pathway [5]. Identified as reducing epigenetic age in blood samples in vitro [5].
Natural Compounds & Others Oxidative stress response proteins [5] Piperlongumine Selectively induces senescent cell death by inhibiting oxidative stress response proteins [5]. Natural origin; selective senolytic activity [5].

Recent research continues to expand the senolytic arsenal. A 2025 study using transcriptomic signatures and network-based methods identified over 600 molecules with potential senolytic activity and uncovered new SCAPs, including AURKA, EGFR, IRS1, SMAD4, and KRAS [4]. Furthermore, novel approaches like antibody-drug conjugates (ADCs) that target surface proteins on senescent cells (e.g., β2-microglobulin) are under development for highly selective clearance [3].

Experimental Protocols for Senolytic Validation

This section provides a core workflow and detailed methodologies for key experiments validating senolytic activity, from in vitro screening to in vivo assessment.

G Start Induce Senescence Step1 In Vitro Screening (Cell Viability Assays) Start->Step1 Step2 Senescence Biomarker Analysis (SA-β-gal, p16, p21, SASP) Step1->Step2 Step3 Mechanistic Studies (SCAPs, Apoptosis Pathways) Step2->Step3 Step4 In Vivo Validation (Animal Models of Aging/Disease) Step3->Step4 Step5 Advanced Biomarker Assessment (e.g., Epigenetic Clocks, Transcriptomic Signatures) Step4->Step5  Optional/Advanced

In Vitro Senolytic Screening & Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound and its selective toxicity towards senescent cells versus non-senescent controls [5].

Protocol:

  • Cell Culture:
    • Senescent Cells: Induce senescence in appropriate cell lines (e.g., human fibroblasts, IMR-90) or primary cells using:
      • Replicative Senescence: Serial passaging until proliferation arrest [6].
      • Stress-Induced Senescence: Treatment with 100-200 µM H₂O₂ for 2 hours [6] or irradiation (10-20 Gy).
      • Oncogene-Induced Senescence: Expression of constitutively active oncogenes like Ras [1].
    • Proliferating Control Cells: Use early-passage, low-density cultures of the same cell line.
  • Compound Treatment:
    • Prepare a dilution series of the senolytic compound (e.g., from 10 µM to 0.1 µM) in fresh culture medium.
    • Treat cells for 24-72 hours. Intermittent dosing (e.g., 2-3 days of treatment followed by a drug-free period) is often used to mimic potential clinical protocols [7].
  • Viability Assessment:
    • Perform using assays like MTT, WST-8, or CellTiter-Glo to quantify metabolic activity or ATP content as a proxy for cell viability.
    • Calculate the IC₅₀ for both senescent and proliferating cells using non-linear regression analysis. A true senolytic will have a significantly lower IC₅₀ in senescent cells.
Analysis of Senescence Biomarkers

Objective: To confirm the reduction of senescent cell burden and characterize the senescent phenotype following treatment.

Protocol:

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
    • Culture cells in chamber slides or plates. Wash with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes.
    • Incubate cells with the X-Gal staining solution (1 mg/mL X-Gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) at 37°C overnight in a dry incubator (without CO₂) [6] [8].
    • Quantify the percentage of blue-stained cells under a bright-field microscope. For flow cytometry, use a fluorescent substrate like C12FDG [5].
  • Gene Expression Analysis of Key Markers:
    • Extract total RNA from treated and control cells using a commercial kit.
    • Perform reverse transcription followed by quantitative PCR (qPCR).
    • Assess expression levels of classic senescence markers like CDKN2A (p16INK4a) and CDKN1A (p21CIP1), as well as SASP factors (e.g., IL-6, IL-8) [5] [6]. A successful senolytic treatment should significantly reduce the expression of these genes.
  • Protein-Level SASP Analysis:
    • Collect conditioned media from treated and control cells. Concentrate if necessary.
    • Analyze SASP factors using multiplex immunoassays (e.g., Luminex) or ELISA for specific cytokines like IL-6 and IL-8 [7] [2].
In Vivo Validation in Animal Models

Objective: To evaluate the efficacy and safety of senolytic compounds in a whole-organism context.

Protocol:

  • Animal Models:
    • Aged Mice: Use old mice (e.g., 24-28 months) where senescent cells have naturally accumulated [3].
    • Progeroid Models: Use genetically accelerated aging models like Ercc1⁻/Δ or BubR1ᴴ/ᴴ mice for faster results [8].
    • Disease-Specific Models: Use models of idiopathic pulmonary fibrosis, atherosclerosis, or osteoarthritis [3].
  • Dosing Regimen:
    • Administer the compound intermittently. A common protocol is one dose every two weeks [7].
    • Routes include oral gavage (e.g., for fisetin, navitoclax) or intraperitoneal injection.
    • Include vehicle-treated control groups.
  • Endpoint Analysis:
    • Functional Tests: Conduct treadmill exhaustion, grip strength, or rotarod tests to assess physical function improvement [3].
    • Tissue Analysis: Harvest tissues (e.g., fat, liver, kidney) at sacrifice. Process for:
      • Histology: SA-β-Gal staining on frozen sections [6].
      • RNA/Protein Extraction: To measure senescence and SASP markers, or use novel transcriptomic signatures like the SenMayo geneset [6].
      • Lifespan/Healthspan Monitoring: In long-term studies, track survival and the onset of age-related pathologies.

Research Perspectives and Challenges

The field of senolytics is rapidly evolving, with several key challenges and future directions emerging:

  • Biomarker Development: There is a critical need for better in vivo biomarkers to quantify senescent cell burden and validate senolysis. Current research is exploring plasma SASP factors, epigenetic clocks, and machine learning models applied to transcriptomic data (e.g., SenCID) [7] [6] [8].
  • Heterogeneity & Precision Medicine: Senescent cells are highly heterogeneous. Future trials may adopt a personalized medicine approach, enrolling patients with high senescent cell burden (measured via T cell p16 expression or a SASP score) for better outcomes [7].
  • Combination Therapies & Resistance: Combining senolytics with different mechanisms of action (e.g., dasatinib + quercetin) or with senomorphics (SASP-suppressors) may enhance efficacy and overcome potential resistance [7] [3].
  • Novel Modalities: Beyond small molecules, new strategies include senolytic vaccines and chimeric antigen receptor (CAR) T-cell therapies targeting seno-antigens [8].

References

Comprehensive Application Notes and Protocols for Sonolisib (PX-866) in HCT116 Colon Carcinoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance in Colorectal Cancer Research

Sonolisib (PX-866) is a clinical derivative of the natural product wortmannin that functions as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with promising senolytic properties [1]. This small molecule inhibitor has demonstrated significant potential in targeting colorectal carcinoma, particularly in eliminating therapy-induced senescent cells that contribute to tumor relapse and treatment resistance. The drug's mechanism centers on its ability to specifically induce apoptosis in senescent HCT116 colon carcinoma cells while showing minimal effects on proliferating cells under optimized conditions, creating a valuable therapeutic window for combination therapy approaches [1].

The significance of this compound in colorectal cancer research stems from the high prevalence of PI3K pathway alterations in this malignancy. Approximately 20-25% of colorectal cancers harbor mutations in the PI3KCA gene encoding the catalytic subunit of PI3K, making this pathway an attractive therapeutic target [2]. However, development of PI3K inhibitors in colorectal cancer has faced challenges due to frequent co-occurring mutations in other signaling pathways, particularly KRAS and BRAF, which occur in 35-60% and 15-25% of PI3KCA-mutated colorectal cancers, respectively [2]. This compound represents a promising approach to overcoming these limitations through its novel senolytic mechanism rather than conventional antiproliferative activity.

Mechanism of Action and Signaling Pathways

Senolytic Activity Through Dual PI3K Inhibition

This compound exerts its specific senolytic effect through simultaneous inhibition of class I PI3K alpha and delta isoforms, which is essential for selective elimination of senescent HCT116 cells [1]. Research has demonstrated that single inhibition of either alpha (using BYL-719/Alpelisib) or delta (using CAL-101/Idelalisib) isoforms alone does not produce senolytic effects, indicating that concurrent inhibition of both isoforms is necessary for optimal activity [1]. This dual inhibition strategy effectively triggers apoptosis specifically in senescent cells while sparing proliferating cells, representing a novel approach to targeting therapy-resistant cancer populations.

At the molecular level, this compound-mediated PI3K inhibition results in increased proteasomal degradation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 across multiple tumor cell lines, including HCT116 [1]. This degradation disrupts the senescence maintenance program and initiates timely apoptosis specifically in senescent tumor cells. The specificity for senescent cells appears to stem from their unique dependence on specific PI3K-mediated survival pathways that are established during the senescence program, which differ from the signaling requirements of proliferating cells.

Signaling Pathway Context in Colorectal Cancer

The PI3K pathway represents a key signaling node downstream of receptor tyrosine kinases (RTKs) in colorectal cancer, frequently hyperactivated through multiple mechanisms including PI3KCA mutations, PTEN loss, or growth factor receptor activation [2]. In the context of colorectal cancer, this compound's targets are strategically positioned within a complex signaling network that includes parallel pathways such as KRAS/BRAF/MEK, which are often co-altered and contribute to resistance mechanisms [2]. The following diagram illustrates the key signaling pathways and this compound's mechanism of action:

G RTK Receptor Tyrosine Kinases (RTK) PI3K_Class1 PI3K Class I (Alpha/Delta Isoforms) RTK->PI3K_Class1 Activates KRAS KRAS RTK->KRAS Activates AKT AKT PI3K_Class1->AKT Activates mTOR mTOR AKT->mTOR Activates p21 p21WAF1/CIP1 AKT->p21 Stabilizes Apoptosis Apoptosis Induction p21->Apoptosis Inhibition Induces Senescence Cellular Senescence p21->Senescence Promotes This compound This compound (PX-866) This compound->PI3K_Class1 Inhibits This compound->p21 Promotes Degradation BRAF BRAF KRAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates

Figure 1: this compound Mechanism in Colorectal Cancer Signaling. This compound inhibits PI3K class I alpha/delta isoforms, disrupting downstream signaling and promoting p21 degradation, leading to selective apoptosis in senescent cells. Parallel KRAS/BRAF/MEK pathway frequently co-occurs with PI3K alterations in colorectal cancer.

Experimental Efficacy Data and Quantitative Analysis

Efficacy in Preclinical Colorectal Cancer Models

This compound has demonstrated potent senolytic activity across multiple colorectal cancer model systems. In HCT116 colon carcinoma cells induced into senescence by ionizing radiation or chemotherapeutic agents, this compound treatment resulted in significant reduction of viable senescent cells while showing minimal effects on proliferating cells as measured by crystal violet cytotoxicity assays [1]. This selective cytotoxicity was confirmed through lactate dehydrogenase (LDH) release assays, which detected significant cell death only in senescent populations following this compound treatment [1]. The specificity for senescent cells represents a key advantage for combination therapy approaches with conventional DNA-damaging agents.

The efficacy of this compound extends beyond HCT116 cells to other colorectal cancer cell lines, including RKO, HT29, and SW480, demonstrating broad applicability across different molecular backgrounds [3]. In these models, this compound and related PI3K inhibitors significantly suppressed cancer cell proliferation and migration capacity in vitro. Importantly, in vivo studies using HCT116-derived xenografts in nude mice have confirmed the translational potential of this approach, with treated animals showing marked suppression of tumor growth compared to controls [3].

Quantitative Efficacy Metrics

Table 1: Quantitative Efficacy Profile of this compound in Preclinical Cancer Models

Cell Line/Model Senescence Induction Method Key Efficacy Metrics Experimental Conditions
HCT116 colon carcinoma γ-irradiation (ionizing radiation) Significant reduction in senescent cell viability; Minimal effect on proliferating cells [1] 24-hour treatment following senescence establishment
HCT116 colon carcinoma Chemotherapeutic (camptothecin) Dose-dependent elimination of senescent cells [1] 24-hour treatment after senescence induction
MCF-7 mammary carcinoma γ-irradiation Specific induction of apoptosis in senescent cells; Visual confirmation of detached dying cells [1] Treatment after radiation-induced senescence
A549 lung carcinoma γ-irradiation Primarily senolytic effect with some cytotoxicity in proliferating cells [1] Treatment after radiation-induced senescence
Various CRC lines (RKO, HT29, SW480) None (proliferating) Inhibition of proliferation and migration capacity [3] Direct treatment on proliferating cells
HCT116 xenografts None (in vivo model) Significant suppression of tumor growth [3] In vivo administration

Table 2: Comparison of PI3K Inhibitors in Colorectal Cancer Models

PI3K Inhibitor Specificity Experimental Context Efficacy in Colorectal Cancer Models
This compound (PX-866) Pan-class I PI3K Senolytic activity in therapy-induced senescent cells Specifically induces apoptosis in senescent HCT116 cells [1]
Wortmannin Pan-class I PI3K Natural product precursor to this compound Senolytic activity but with short half-life in cell culture [1]
Alpelisib (BYL-719) PI3Kα specific Monotherapy and combination studies Limited efficacy alone; requires combination with delta isoform inhibition for senolysis [1]
Idelalisib (CAL-101) PI3Kδ specific Monotherapy and combination studies Limited efficacy alone; requires combination with alpha isoform inhibition for senolysis [1]
Copanlisib PI3Kα/δ specific NCI-MATCH trial cohort No response in 4 colorectal cancer patients with PIK3CA mutations [2]
Taselisib β-sparing PI3K NCI-MATCH trial cohort Stable disease in 3 of 6 colorectal cancer patients; no objective responses [2]

Detailed Experimental Protocols

Senescence Induction and Validation Protocol

The establishment of robust senescence models is essential for evaluating this compound's senolytic activity. The following protocol details senescence induction in HCT116 cells using ionizing radiation or chemotherapeutic agents:

  • Cell Culture Preparation: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum, 100 μg/mL streptomycin, and 10,000 U/mL penicillin at 37°C under 5% CO₂ and 95% humidity [3]. Seed cells at appropriate densities based on experimental requirements (e.g., 3×10³ cells/well in 96-well plates for viability assays, 4×10⁵ cells/well in 6-well plates for wound healing assays) [3].

  • Senescence Induction Methods:

    • γ-Irradiation Method: Exponentially growing HCT116 cells to ionizing radiation (typically 10-20 Gy) using a cesium-137 source or clinical irradiator. Return cells to incubator for 6 days to establish senescence [1].
    • Chemotherapeutic Method: Treat HCT116 cells with camptothecin (at optimized concentration based on preliminary titration) for 24 hours, then replace with fresh medium and incubate for additional 5-6 days to establish senescence [1].
  • Senescence Validation:

    • Senescence-Associated Beta-Galactosidase (SABG) Staining: Fix cells with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature. Incubate with X-gal solution (1 mg/mL at pH 6.0) overnight at 37°C without CO₂. Assess blue staining indicative of senescence [1].
    • Morphological Assessment: Document characteristic cell enlargement and flattened morphology using phase-contrast microscopy [1].
    • Cell Cycle Analysis: Confirm cell cycle arrest in G1 phase through propidium iodide staining and flow cytometry [1].
Senolysis Assessment Protocol

Evaluation of this compound's specific senolytic activity requires comprehensive assessment of cell viability and death in both senescent and proliferating HCT116 cells:

  • Compound Preparation: Prepare fresh This compound (PX-866) stock solution in DMSO at 10 mM concentration. Serially dilute in complete medium to achieve working concentrations (typically ranging from 0.1-30 μM). Include DMSO vehicle control (typically 0.1% final concentration) [1].

  • Treatment Protocol:

    • Apply this compound treatments to both proliferating and senescent HCT116 cells for 24 hours at 37°C.
    • For sequential therapy modeling, pre-treat cells with DNA-damaging agents (docetaxel for 1 hour followed by flavopiridol for 24 hours) before this compound application [4].
  • Viability and Cytotoxicity Assessment:

    • Crystal Violet Cytotoxicity Assay: Fix treated cells with 4% formaldehyde for 20 minutes, then stain with 0.1% crystal violet for 30 minutes. Wash extensively, solubilize dye with 10% acetic acid, and measure absorbance at 590 nm [1].
    • LDH Release Assay: Collect cell culture supernatant after treatment. Measure lactate dehydrogenase activity using commercial kit according to manufacturer's instructions. Express results as percentage of total LDH released from lysed control cells [1].
    • MTT Viability Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm [5].
  • Apoptosis Detection:

    • Annexin V/Propidium Iodide Staining: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry within 1 hour [5].
    • Cleaved Caspase-3 Immunostaining: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with cleaved caspase-3 primary antibody (1:1000 dilution) overnight at 4°C, followed by HRP-conjugated secondary antibody. Develop with DAB substrate and counterstain with hematoxylin [6].

The following workflow diagram illustrates the key experimental steps for evaluating this compound activity:

G Start HCT116 Cell Culture Maintenance in McCoy's 5A Medium SenescenceInduction Senescence Induction (γ-Irradiation or Chemotherapeutics) Start->SenescenceInduction SenescenceValidation Senescence Validation (SA-β-Gal Staining, Morphology, Cell Cycle Analysis) SenescenceInduction->SenescenceValidation SonolisibTreatment This compound Treatment (0.1-30 μM for 24 hours) SenescenceValidation->SonolisibTreatment ViabilityAssay Viability and Cytotoxicity Assessment (Crystal Violet, LDH, MTT Assays) SonolisibTreatment->ViabilityAssay ApoptosisDetection Apoptosis Detection (Annexin V/PI, Cleaved Caspase-3) ViabilityAssay->ApoptosisDetection DataAnalysis Data Analysis and Statistical Validation ApoptosisDetection->DataAnalysis

Figure 2: Experimental Workflow for this compound Senolysis Assessment. Comprehensive protocol for evaluating this compound activity in HCT116 cells, including senescence induction, treatment, and multiparameter efficacy assessment.

Technical Applications and Model Systems

Advanced Preclinical Model Systems

The evaluation of this compound efficacy has been enhanced through implementation of sophisticated model systems that better recapitulate in vivo conditions:

  • Cancer-on-Chip Technology: Microfluidic platforms enable exposure of HCT116 spheroids to dynamic, in vivo-like drug concentrations including simulated drug-free periods that mimic clinical pharmacokinetics [6]. These systems utilize polydimethylsiloxane (PDMS) chips with U-shaped wells for spheroid placement and continuous perfusion at 2 μL/min to maintain homeostasis. The 3D architecture of spheroids in these systems better replicates tumor microenvironment conditions compared to traditional monolayer cultures [6].

  • Xenograft Models: HCT116 cells are subcutaneously inoculated into the right groin of female BALB/c nude mice (6-8 weeks old) at 2×10⁶ cells per mouse [3]. This compound is administered daily orally at 30 mg/kg or equivalent vehicle control for 21 days. Tumor dimensions are measured regularly, with volume calculated as ½ × length × width². All procedures must comply with institutional animal care guidelines, with maximum tumor dimensions not exceeding 2 cm length, 2000 mm³ volume, or 2 g weight [3].

  • In Silico HCT116 Models: Quantitative structure-activity relationship (QSAR) studies using molecular and nuclear magnetic resonance (NMR) descriptors have been developed through exploration of machine learning techniques [7]. These computational approaches use half maximal inhibitory concentration (IC₅₀) values from extensive compound libraries (7,339 molecules from ChEMBL and ZINC databases) to build predictive models with R² values of 0.75 and 0.73 for training and test sets, respectively [7].

Combination Therapy Approaches

This compound demonstrates enhanced efficacy when strategically combined with other therapeutic agents:

  • Sequential Chemotherapy Combinations: Maximum cytotoxicity in HCT116 cells is achieved with sequential administration of docetaxel (1 hour) followed by flavopiridol (24 hours) and then this compound (24 hours) [4]. This carefully timed approach significantly reduces colony formation in soft agar and augments apoptosis compared to simultaneous administration or alternative sequences.

  • Dual Pathway Targeting: Given the frequency of co-occurring pathway alterations in colorectal cancer, combination approaches targeting both PI3K and parallel pathways show promise. The senolytic activity of this compound can be leveraged alongside inhibitors of resistance pathways such as MEK or EGFR to address the complex signaling networks in colorectal cancer [2].

Research Implications and Future Directions

The discovery of this compound's senolytic properties represents a significant advancement in colorectal cancer therapeutic strategy, particularly for addressing therapy-induced senescence that contributes to tumor relapse and treatment resistance [1]. This approach specifically targets the persistent senescent cell population that conventional chemotherapeutics often leave behind, providing a complementary mechanism to standard DNA-damaging agents. The specificity for senescent cells offers potential for reduced side effects compared to broadly cytotoxic agents, as proliferating normal tissues may be spared.

Future research directions should focus on refining combination protocols that optimally integrate this compound with existing standard-of-care regimens for colorectal cancer. Additionally, biomarker development to identify patients most likely to benefit from senolytic approaches represents a critical research priority. The complex interplay between PI3K signaling and co-occurring mutations in colorectal cancer necessitates continued investigation into rational combination therapies that can address the multifactorial nature of this disease [2]. As advanced model systems such as cancer-on-chip technologies continue to evolve, they offer promising platforms for more predictive evaluation of this compound efficacy and optimization of treatment schedules before advancing to clinical trials [6].

References

Sonolisib (PX-866) Application Notes and Protocols for Selective Senolysis in Senescent Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Senolysis and Sonolisib

Cellular senescence is a fundamental biological process characterized by irreversible cell cycle arrest in response to various stressors including DNA damage, oxidative stress, telomere shortening, and oncogenic signaling. While serving as a protective mechanism against cancer proliferation, the progressive accumulation of senescent cells contributes significantly to aging and age-related diseases through the development of a pro-inflammatory senescence-associated secretory phenotype (SASP). The targeted elimination of senescent cells, a process termed senolysis, has emerged as a promising therapeutic strategy for extending healthspan and mitigating age-related pathology [1] [2].

This compound (PX-866) is a clinically tested pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has recently been identified as a novel senolytic compound. As a more stable derivative of wortmannin, this compound demonstrates enhanced pharmacological properties while maintaining potent PI3K inhibition. Recent evidence indicates that this compound induces selective apoptosis in senescent tumor cells across multiple cell lines, positioning it as a promising candidate for senolytic intervention in age-related pathologies and cancer treatment-related senescence [3] [4].

This compound Treatment Concentration Data

Effective Senolytic Concentrations Across Cell Lines

Table 1: this compound treatment concentrations for senolysis across different experimental models

Cell Line Senescence Induction Method Effective Senolytic Concentration Range Treatment Duration Key Findings Citation
HCT116 colon carcinoma Ionizing radiation (γIR) 0.1-10 µM 24 hours Dose-dependent senolysis; Significant LDH release in senescent cells only [3]
HCT116 colon carcinoma Chemotherapy (camptothecin) 0.1-10 µM 24 hours Robust senolytic effect across senescence induction methods [3]
MCF-7 mammary carcinoma Ionizing radiation (γIR) 1-10 µM 24 hours Specific elimination of senescent cells; Minimal effect on proliferating cells [3]
A549 lung carcinoma Ionizing radiation (γIR) 1-10 µM 24 hours Senolytic activity with some cytotoxicity in proliferating cells [3]
Comparative Analysis of this compound Senolytic Efficacy

Table 2: Comparison of this compound with other PI3K inhibitors in senolytic applications

PI3K Inhibitor Specificity Effective Senolytic Concentration Cell Lines Tested Notes
This compound (PX-866) Pan-class I PI3K 0.1-10 µM HCT116, MCF-7, A549 Clinical derivative of wortmannin; more stable formulation
Wortmannin Pan-class I PI3K 0.1-10 µM HCT116 Short half-life in cell culture media; identified in primary screen
BAY80-6946 (Copanlisib) Pan-class I PI3K Not specified Not tested in senescence FDA-approved for cancer therapy; mentioned as senolytic
BYL-719 (Alpelisib) PI3Kα isoform Ineffective alone HCT116 Requires combination with delta isoform inhibitor for senolysis
CAL-101 (Idelalisib) PI3Kδ isoform Ineffective alone HCT116 Requires combination with alpha isoform inhibitor for senolysis

Experimental Protocols for this compound-Mediated Senolysis

Senescence Induction Protocol

Principle: Cellular senescence can be induced through multiple methods including DNA damage (ionizing radiation or chemotherapeutic agents), replicative exhaustion, or oncogene activation. The following protocol details senescence induction using ionizing radiation, which produces a homogeneous senescent population suitable for senolysis testing [3].

Materials:

  • Appropriate cell lines (HCT116, MCF-7, or A549 recommended)
  • Complete growth medium
  • Ionizing radiation source (γ-irradiator or X-ray machine)
  • Camptothecin (optional alternative senescence inducer)

Procedure:

  • Cell Preparation: Plate target cells at 30-40% confluence in complete growth medium and allow to adhere overnight.
  • Radiation Exposure: Apply 10-20 Gy of ionizing radiation to cells. Lower doses may be used for more sensitive cell lines.
  • Post-Treatment Incubation: Replace with fresh medium and incubate for 5-7 days to establish senescence.
  • Senescence Verification: Confirm senescence phenotype through:
    • SA-β-galactosidase staining: >70% positive cells
    • Cell cycle analysis: G1 phase arrest
    • SASP factor measurement: IL-6, IL-8 elevation

Timeline Considerations: The senescence phenotype typically stabilizes 5-7 days post-induction, with optimal experimental windows between days 6-10 [3].

This compound Treatment and Senolysis Assessment

Principle: this compound induces selective apoptosis in senescent cells through inhibition of PI3K signaling and subsequent p21 proteasomal degradation, bypassing normal senescence-associated apoptosis resistance [3].

Materials:

  • This compound (PX-866) stock solution (10 mM in DMSO)
  • Serum-free medium for dilution
  • Control compounds (DMSO vehicle, staurosporine as positive control)
  • LDH assay kit
  • Annexin V/PI apoptosis detection kit
  • Crystal violet staining solution

Procedure:

  • This compound Preparation: Prepare working concentrations from stock solution in serum-free medium, ensuring final DMSO concentration ≤0.1%.
  • Treatment Application:
    • Aspirate medium from senescent and control proliferating cells
    • Apply this compound at 0.1, 1, and 10 µM concentrations
    • Include vehicle control (0.1% DMSO) and positive control (1 µM staurosporine)
    • Incubate for 24 hours at 37°C, 5% CO₂
  • Senolysis Assessment:
    • LDH Release Assay: Collect supernatant, measure LDH activity as marker of cell death
    • Crystal Violet Staining: Fix remaining adherent cells, stain with 0.5% crystal violet, quantify by solubilization and absorbance measurement
    • Flow Cytometry: Analyze Annexin V/PI staining to quantify apoptosis
    • Morphological Assessment: Document cell detachment and morphological changes

Validation Criteria: Successful senolysis is confirmed when significant cytotoxicity is observed in senescent cells with minimal effect on proliferating counterparts at the same this compound concentrations [3].

Signaling Pathways and Mechanism of Action

This compound Mechanism in Senescent Cells

The following diagram illustrates the molecular mechanism of this compound-mediated senolysis:

G SenescenceInduction Senescence Induction (DNA Damage, Oxidative Stress) PI3KActivation PI3K Pathway Activation SenescenceInduction->PI3KActivation p21Expression p21WAF1/CIP1 Expression PI3KActivation->p21Expression CellCycleArrest Cell Cycle Arrest (Senescence Establishment) p21Expression->CellCycleArrest This compound This compound (PX-866) Treatment PI3KInhibition PI3K Inhibition This compound->PI3KInhibition p21Degradation p21 Proteasomal Degradation PI3KInhibition->p21Degradation ApoptosisActivation Apoptosis Pathway Activation p21Degradation->ApoptosisActivation SenescentCellDeath Senescent Cell Death (Senolysis) ApoptosisActivation->SenescentCellDeath

Figure 1: Molecular mechanism of this compound-induced senolysis through PI3K inhibition and p21 degradation

Mechanistic Insights: this compound induces senescent cell death through a dual isoform inhibition mechanism, requiring simultaneous targeting of both PI3K class I alpha and delta isoforms. This combined inhibition triggers proteasomal degradation of p21, a critical cyclin-dependent kinase inhibitor that maintains senescence arrest. The degradation of p21 reactivates cell cycle processes in senescent cells, ultimately leading to apoptotic pathway activation and selective elimination of senescent cells while sparing proliferating counterparts [3].

The specificity of this compound for senescent cells stems from the unique dependency of established senescent cells on PI3K signaling for maintaining their viability, unlike proliferating cells that primarily utilize these pathways for growth regulation. This mechanistic understanding provides the foundation for therapeutic window observed in experimental models [3].

Research Considerations and Limitations

Critical Experimental Parameters
  • Cell Type Variability: Senolytic response to this compound demonstrates significant variation across different cell types and senescence induction methods. Comprehensive dose-response validation is essential for each experimental system [3].

  • Timing Considerations: The optimal treatment window for senolysis assessment is 6-10 days post-senescence induction, once the senescence phenotype is fully established but before widespread spontaneous cell death occurs [3].

  • Combination Approaches: Recent evidence suggests that simultaneous inhibition of PI3K-alpha and delta isoforms is necessary for robust senolysis, indicating potential benefits of combination therapies [3].

Limitations and Future Directions
  • Cytotoxicity in Proliferating Cells: At higher concentrations (≥10 µM), this compound demonstrates some cytotoxicity in proliferating A549 cells, indicating a narrow therapeutic window in certain cell types [3].

  • Biomarker Requirements: Effective translation requires development of specific senescence biomarkers to identify optimal candidates for this compound therapy and monitor treatment response [1].

  • Delivery Challenges: Like many senolytic agents, this compound faces bioavailability and tissue-specific delivery hurdles that must be addressed for clinical application [1].

The emerging field of senotherapeutics continues to evolve, with this compound representing a promising second-generation senolytic with well-defined molecular mechanisms. Further investigation is warranted to fully explore its potential for treating senescence-associated conditions and age-related diseases [2] [3].

References

Sonolisib cell culture application storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Specifications

Sonolisib is a pan-class I PI3K inhibitor known for its research use in oncology, particularly in investigating the PI3K/AKT/mTOR signaling pathway [1]. The storage conditions are critical for maintaining the compound's stability.

Table 1: this compound (PX866) Chemical and Storage Data

Property Specification
CAS Number 502632-66-8 [2]
Synonyms PX866, PX-866 [2]
Molecular Formula C₂₉H₃₅NO₈ [2]
Molecular Weight 525.59 g/mol [2]
Physical Form Solid (powder) [2]
Storage (Powder) -20°C [2]
Storage (Solution) -80°C [2]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents [2]

Safe Handling and Preparation

The manufacturer's Safety Data Sheet (SDS) provides the following guidance for handling this compound [2]:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing.
  • Engineering Controls: Handle the compound only in areas with appropriate exhaust ventilation, such as a chemical fume hood or a laminar flow cabinet.
  • First Aid: In case of eye contact, flush immediately with large amounts of water and seek medical attention.
  • Spill Management: Absorb spillages with a liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol.

Biological Context & Potential Applications

This compound is a pan-phosphatidylinositol-3-kinase (PI3K) inhibitor [1]. It targets all four isoforms of class I PI3K enzymes (α, β, δ, and γ) and has been investigated in various cancer research contexts, including:

  • Glioblastoma (GBM): The PI3K pathway is hyperactivated in a majority of GBM cases, making it a key target for investigational therapies [3] [4] [5].
  • Medulloblastoma: Preclinical studies have shown that PI3K inhibitors like this compound can impair tumor growth in this type of pediatric brain cancer [1] [6].
  • Other Cancers: Research has also explored its effects in models of ovarian and colorectal cancers [1].

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

G PI3K AKT mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Outcomes Cell Survival Proliferation Metabolism mTOR->Outcomes This compound This compound This compound->PI3K Inhibits

Critical Protocol Information Unavailable

A significant gap exists in the publicly available information. The search results I obtained do not contain detailed cell culture protocols for using this compound. The following essential parameters are missing:

  • Stock Solution Preparation: Recommended solvent (e.g., DMSO), concentration, and aliquoting procedures.
  • Working Concentration Range: Effective doses reported in cell-based assays (e.g., IC50 values).
  • Treatment Guidelines: Duration of exposure, pre-treatment conditions, or compatibility with different cell culture media.
  • Cell Viability/Growth Assay Protocols: Specific methodologies for testing this compound's effects.

Suggested Path for Researchers

  • Consult Primary Literature: Search specialized scientific databases (e.g., PubMed, Google Scholar) for research articles that use this compound in cell culture. The methods sections of these papers are the most reliable source for specific protocols.
  • Contact the Manufacturer: Reach out to chemical suppliers like DC Chemicals (the source of the SDS) or other vendors. They may have technical data sheets with recommended application protocols that are not included in the public SDS.
  • Validate Experimentally: Any protocol obtained from the literature should be empirically validated and optimized for your specific cell line and experimental setup.

References

Comprehensive Application Notes and Protocols for Sonolisib (PX-866) PI3K/Akt Pathway Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sonolisib and the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this signaling cascade is frequently observed in numerous cancers, making it a prominent therapeutic target [1] [2]. This compound (PX-866) is an orally bioavailable, irreversible pan-isoform inhibitor of Class I PI3K [3]. It is a structural analogue of wortmannin, developed to exhibit improved pharmaceutical properties and potent enzymatic inhibition [3] [2].

Its mechanism of action involves the irreversible inhibition of the p110 catalytic subunit of PI3K, thereby preventing the production of the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition suppresses the downstream activation of Akt and its effectors, including mTOR, leading to reduced tumor cell growth and survival [3]. The following diagram illustrates the core PI3K/Akt/mTOR pathway and the site of this compound inhibition.

G PI3K-Akt Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) (Class IA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates TSC TSC Complex Akt->TSC Inhibits CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth TSC->mTORC1 Inhibition Relieves This compound This compound (PX-866) This compound->PI3K Irreversibly Inhibits

This compound Compound Profile

Table 1: Biochemical and Pharmacological Profile of this compound

Parameter Specification Reference
Chemical Name This compound (PX-866) [3]
CAS Number 502632-66-8 [3]
Molecular Weight 525.59 g/mol [3]
Mechanism Irreversible, pan-Class I PI3K inhibitor [3]
Primary Targets (IC₅₀) p110α (0.1 nM), p120γ (1.0 nM), p110δ (2.9 nM) [3]
Solubility 100 mg/mL in DMSO (190.26 mM) [3]
Recommended In Vitro Stock Concentration 10 mM in DMSO [3]

In Vitro Inhibition Assays: Protocols and Data Analysis

PI3K Enzymatic Activity Assay (HTRF-based)

This assay quantitatively measures this compound's ability to inhibit PI3K-mediated PIP3 production.

  • Objective: To determine the IC₅₀ value of this compound against PI3K isoforms.
  • Materials:
    • Recombinant human PI3K isoforms (e.g., p110α/p85α)
    • PIP2 substrate
    • ATP
    • This compound (10 mM stock in DMSO)
    • HTRF (Homogeneous Time-Resolved Fluorescence) PIP3 detection kit
    • Control inhibitor (e.g., BYL-719, IC₅₀ ~6.5 nM) [4]
  • Protocol:
    • Reaction Setup: In a 96-well plate, mix PI3K enzyme with a range of this compound concentrations (e.g., 0.001 nM to 10 µM) in reaction buffer. Include DMSO-only wells as a positive control (100% activity) and a no-enzyme well as a negative control (0% activity).
    • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.
    • Reaction Initiation: Start the lipid kinase reaction by adding PIP2 and ATP.
    • Reaction Termination: Stop the reaction after 1 hour by adding EDTA.
    • Detection: Add HTRF detection antibodies against PIP3. Incubate for 1 hour and measure the fluorescence resonance energy transfer (FRET) signal using a compatible plate reader.
    • Data Analysis: Plot the fluorescence signal (relative to controls) against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 2: Example In Vitro Enzymatic IC₅₀ Data for this compound

PI3K Isoform IC₅₀ (nM) Assay Type Reference
p110α 0.1 Not Specified [3]
p110δ 2.9 Not Specified [3]
p120γ 1.0 Not Specified [3]
Cell-Based PI3K/Akt Pathway Inhibition Assay

This protocol assesses the functional consequences of this compound treatment in cancer cell lines.

  • Objective: To evaluate the suppression of Akt phosphorylation and downstream signaling in tumor cells.
  • Materials:
    • Cancer cell line (e.g., Merkel cell carcinoma, colorectal cancer, or breast cancer lines with hyperactive PI3K) [5] [2]
    • This compound (10 mM stock in DMSO)
    • Cell culture medium and supplements
    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
    • Antibodies: phospho-Akt (Ser473), total Akt, phospho-S6 Ribosomal Protein (Ser235/236), β-actin
    • SDS-PAGE and Western blotting equipment
  • Protocol:
    • Cell Seeding: Plate cells in 6-well plates at a density of 2-5 x 10⁵ cells/well and allow to adhere overnight.
    • Treatment: Treat cells with a concentration gradient of this compound (e.g., 1 nM - 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).
    • Cell Lysis: Wash cells with cold PBS and lyse using ice-cold lysis buffer. Centrifuge lysates and collect the supernatant.
    • Protein Quantification and Immunoblotting:
      • Determine protein concentration using a BCA or Bradford assay.
      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
      • Block the membrane and probe with primary antibodies overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence.
    • Data Analysis: Quantify band intensities using densitometry software. Express p-Akt levels as a ratio of total Akt. Plot the percentage of p-Akt inhibition versus this compound concentration to determine the effective concentration (EC₅₀).

The experimental workflow for the cell-based assay is summarized below.

G Cell-Based Assay Workflow Start Plate Cancer Cells A Adhere Overnight Start->A B Treat with This compound Gradient A->B C Incubate (2-24h) B->C D Lyse Cells and Collect Protein C->D E Perform Western Blot (p-Akt, Total Akt) D->E F Densitometry Analysis & EC₅₀ Calculation E->F

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the anti-proliferative effects of this compound following sustained exposure.

  • Objective: To determine the reduction in cell viability and the IC₅₀ of this compound after 72 hours of treatment.
  • Materials:
    • Cancer cell lines (e.g., MCC, H460, KB-C2) [6] [5]
    • This compound (10 mM stock in DMSO)
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
    • DMSO
    • 96-well cell culture plates
    • Microplate reader
  • Protocol:
    • Cell Seeding: Seed cells in 96-well plates at 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.
    • Drug Treatment: Add this compound in a serial dilution to achieve final concentrations (e.g., 0.001 µM to 100 µM). Include DMSO and blank (medium only) controls. Each condition should be performed in at least triplicate.
    • Incubation: Incubate cells for 72 hours in a humidified incubator at 37°C with 5% CO₂.
    • MTT Development: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formed formazan crystals. Agitate the plate gently.
    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot viability against drug concentration and fit a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism, Origin).

Table 3: Example Antitumor Efficacy of this compound and Comparators in Preclinical Models

Cancer Model Inhibitor Key Findings (In Vitro/Vivo) Reference
Merkel Cell Carcinoma (MCC) Copanlisib (PI3Kα/δ) Most potent antitumor effects in panel; inhibited proliferation & tumor growth in CDX/PDX models [5]
Medulloblastoma Pictilisib (Pan-PI3K) Impaired cell migration and tumor growth [2]
Ovarian Cancer D-116883 (PI3K inhibitor) Increased apoptosis, decreased cell growth [2]
Colorectal Cancer (PIK3CA-mutant) Copanlisib, LY3023414 Increased apoptosis, decreased cell growth & proliferation [2]
PIK3CA-mutant Breast Cancer Alpelisib (PI3Kα) FDA-approved for HR+/HER2- advanced breast cancer [1]

In Vivo Efficacy Assessment Protocol

Evaluating the efficacy of this compound in animal models is a critical step in preclinical development.

  • Objective: To assess the antitumor activity of this compound in mouse xenograft models.
  • Materials:
    • Immunodeficient mice (e.g., NOD/SCID)
    • Human cancer cells (for CDX) or patient-derived tumor fragments (for PDX)
    • This compound (for formulation preparation)
    • Vehicle control (e.g., PEG-400/Water mixture)
    • Calipers for tumor measurement
  • Protocol:
    • Model Establishment:
      • Cell-Derived Xenograft (CDX): Subcutaneously inject 5-10 x 10⁶ human cancer cells suspended in Matrigel into the flanks of mice.
      • Patient-Derived Xenograft (PDX): Implant tumor fragments subcutaneously.
    • Randomization and Dosing: When tumors reach a palpable size (~100-150 mm³), randomize mice into treatment and control groups (n=5-10). Administer this compound (e.g., at 5-10 mg/kg) or vehicle control via oral gavage daily.
    • Tumor Monitoring: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
    • Endpoint Analysis: After 3-4 weeks of treatment, euthanize the animals. Excise and weigh the tumors. Tumor growth inhibition (TGI) is calculated as: % TGI = [1 - (Tumor Volumetreatment / Tumor Volumecontrol)] x 100.
    • Pharmacodynamic Analysis (Optional): A subset of tumors can be processed for Western blot analysis to confirm pathway inhibition (reduction in p-Akt levels) ex vivo.

Discussion and Key Considerations

  • Irreversible Inhibition: The irreversible mechanism of this compound may lead to prolonged target engagement and sustained pharmacodynamic effects, even after drug clearance, which is a distinctive feature compared to ATP-competitive inhibitors [3].
  • Overcoming Multidrug Resistance (MDR): Research indicates that inhibiting specific PI3K subunits (p110α and p110β) can downregulate ABC transporters like P-gp and BCRP, potentially reversing MDR in cancer cells. This suggests a dual therapeutic role for this compound beyond direct pathway inhibition [6].
  • Specificity and Toxicity: As a pan-PI3K inhibitor, this compound may be associated with broader on-target toxicities (e.g., hyperglycemia, liver dysfunction) compared to isoform-specific inhibitors (e.g., Alpelisib for p110α). The therapeutic window should be carefully evaluated [2].
  • Future Directions: The field is moving towards mutant-specific PI3Kα inhibitors and novel allosteric modulators (e.g., Roginolisib, STX-478) to improve safety and tolerability profiles [7] [2] [4].

References

Sonolisib (PX-866) Profile & Associated Tumor Entities

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Details
Drug Name Sonolisib (also known as PX-866)
Classification Irreversible, pan-isoform (pan-class I) PI3K inhibitor [1] [2] [3]
Mechanism of Action Inhibits PI3K alpha, gamma, and delta isoforms, preventing production of PIP3 and activation of the PI3K/Akt signaling pathway [1] [3]. It acts as an irreversible covalent inhibitor by modifying a specific lysine residue (K802) in the PI3K ATP-binding site [4].
Primary Investigated Tumor Entities Glioblastoma, Prostate Cancer, Advanced Solid Tumors, Advanced BRAF-mutant Cancers, Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Cancer, Metastatic Colorectal Carcinoma [1] [4].

The following diagram illustrates the core mechanism of action of this compound and the signaling pathway it inhibits.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K_Complex PI3K Complex (p110/p85) RTK->PI3K_Complex Activation PIP2 PIP2 PI3K_Complex->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT mTOR mTOR Activation AKT->mTOR CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses This compound This compound (PX-866) This compound->PI3K_Complex Irreversible Inhibition

Experimental Context from Preclinical Studies

While specific clinical protocols are unavailable, some search results describe the experimental use of this compound in a preclinical, cell-based setting for studying a novel function: the selective elimination of senescent cells (senolysis) [5].

  • Cell Lines Used: The studies were conducted on HCT116 colon carcinoma, MCF-7 mammary carcinoma, and A549 lung carcinoma cells [5].
  • Senescence Induction: Cells were driven into senescence using either ionizing radiation (γIR) or chemotherapeutic agents like camptothecin [5].
  • Treatment Protocol: Senescent cells were treated with this compound for 24 hours, and cell death was subsequently measured using assays like lactate dehydrogenase (LDH) release or propidium iodide uptake [5].
  • Key Finding: this compound potently induced apoptotic cell death in these senescent tumor cells but not, or to a much lesser extent, in their proliferating counterparts [5]. This suggests a potential application for this compound in combination with DNA-damaging therapies to eliminate treatment-induced senescent cells.

References

Sonolisib solvent solubility DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What is the solubility of Sonolisib in DMSO? this compound has high solubility in DMSO. It can be dissolved at a concentration of at least 100 mg/mL (approximately 190 mM) to create a stock solution [1] [2] [3].

Q2: How should I store this compound stock solutions? For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month [1] [2]. Always aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: What are some common formulation recipes for in vivo studies? Here are two common formulations for preparing working solutions for animal experiments:

Formulation Composition Final this compound Concentration
Formulation 1 [1] [2] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (\geq) 2.5 mg/mL (4.76 mM)
Formulation 2 [1] [2] 10% DMSO + 90% (20% SBE-β-CD in Saline) (\geq) 2.5 mg/mL (4.76 mM)

Note: Co-solvents should be added sequentially in the order listed to ensure a clear solution [1] [2].

Experimental Protocols

Protocol 1: Preparing a 100 mM DMSO Stock Solution

This protocol is for creating a high-concentration stock solution suitable for in vitro studies.

  • Calculate Mass: Weigh 52.6 mg of this compound powder.
  • Add Solvent: Transfer the powder to a 1 mL volumetric tube. Add anhydrous DMSO to bring the total volume to 1 mL.
  • Dissolve: Mix by vortexing or gentle shaking until the solution is clear and no solid is visible. Sonication can be used to aid dissolution if necessary [2].
  • Aliquot and Store: Dispense the solution into small, single-use aliquots. Label with date, concentration, and your initials. Store at -80°C.
Protocol 2: Preparing an In Vivo Dosing Solution (Formulation 1)

This protocol describes preparing 1 mL of a 2.5 mg/mL solution suitable for administration in animal models.

  • Prepare Stock: Ensure you have a 25 mg/mL DMSO stock solution. This can be made by dissolving 25 mg of this compound in 1 mL of DMSO.
  • Add PEG300: Pipette 100 µL of the 25 mg/mL DMSO stock into a new vial. Add 400 µL of PEG300 and mix evenly.
  • Add Tween-80: To the same vial, add 50 µL of Tween-80 and mix evenly.
  • Dilute to Final Volume: Finally, add 450 µL of physiological saline (0.9% NaCl) to the vial. Mix thoroughly until the solution is clear [1] [2].
  • Use Fresh: For optimal results, use the prepared solution on the same day.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in DMSO stock Water absorption in DMSO; supersaturation. Use fresh, anhydrous DMSO. Warm the tube gently to 37°C and vortex. If precipitate persists, briefly sonicate in a water bath [2].
Precipitation in in vivo formulation Incorrect order of solvent addition; poor mixing. Always add co-solvents in the specified sequence. Ensure vigorous vortexing after each addition.
Loss of biological activity Degradation from improper storage; repeated freeze-thaw cycles. Store stock solutions at recommended temperatures (-80°C). Always create single-use aliquots to minimize freeze-thaw cycles [1] [2].
Low solubility in aqueous buffers Inherent property of the compound. Do not dilute DMSO stock directly into large volumes of aqueous buffer. Use one of the recommended in vivo formulations which are designed to maintain solubility.

This compound Solution Preparation Workflow

The following diagram outlines the key decision points and steps for preparing this compound solutions for different experimental applications.

G Start Start: this compound Powder Decision1 Experiment Type? Start->Decision1 InVitro In Vitro Assay Decision1->InVitro   InVivo In Vivo Study Decision1->InVivo   DMSOStock Prepare 100 mg/mL DMSO Stock Solution InVitro->DMSOStock Decision2 Select In Vivo Formulation InVivo->Decision2 Aliquot Aliquot & Store at -80°C DMSOStock->Aliquot Form1 Formulation 1: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline Decision2->Form1   Form2 Formulation 2: 10% DMSO, 90% SBE-β-CD (in Saline) Decision2->Form2   UseFresh Use Freshly Prepared Solution on Same Day Form1->UseFresh Form2->UseFresh

References

Sonolisib (PX-866) Handling and Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the best practices for handling and storing Sonolisib, based on general protocols for similar investigational compounds [1].

Aspect Specification / Recommendation
Chemical Nature Clinical derivative of the pan-PI3K inhibitor Wortmannin [2].
Storage Condition ≤ -70°C [1].
Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO) [1].
Stock Concentration 800x of the final tested concentration [1].
Aliquoting Recommended to avoid repeated freeze-thaw cycles.
Protection from Light Advised, as light can degrade many photosensitive compounds.

Potential Stability Issues and Mechanisms

Understanding potential degradation pathways can help you troubleshoot experimental inconsistencies.

  • Hydrolytic Degradation: The core structure of this compound is derived from wortmannin, a furanosteroid molecule. The furan ring in this structure is highly reactive and susceptible to nucleophilic attack, leading to ring opening and irreversible deactivation, especially in aqueous environments [2].
  • Importance of Solvent: Using anhydrous DMSO for the stock solution is critical. Any exposure to water in the stock vial, even from atmospheric humidity, can degrade the compound over time.
  • Instability in Culture Media: Once diluted into aqueous cell culture media, the compound's stability decreases significantly. The half-life of the parent compound, wortmannin, in cell culture media is noted to be very short [2]. Although this compound is a more stable derivative, its effective half-life in your specific experimental conditions should be verified.

Experimental Protocol for Stability Testing

Since direct stability data is limited, you can establish the stability profile for this compound in your specific media and conditions. Here is a detailed methodology you can follow.

Start Prepare this compound Stock in Anhydrous DMSO A Spike into Cell Culture Media (Create time-zero sample) Start->A B Incubate under Experimental Conditions (37°C, 5% CO₂, with/without light) A->B C Collect Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) B->C D Analyze Samples (LC-MS/MS recommended) C->D E Determine Concentration Remaining D->E F Calculate Half-life and Establish Stability Window E->F

Analysis Methods:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the parent compound and identifying degradation products [3].
  • As a functional correlate, you can treat cells with pre-incubated media samples at different time points and measure the loss of inhibitory activity on PI3K pathway targets (e.g., phospho-AKT) via Western blot.

Troubleshooting FAQs

  • Unexpected loss of efficacy in later time points of my assay. This is a classic sign of compound degradation. Ensure you are using a fresh stock solution and consider the stability window you have established. Adding the compound to cultures for a shorter duration or using a fresh supplement during long-term experiments might be necessary.
  • High cytotoxicity in the DMSO vehicle control. Verify that the DMSO used is sterile and of the highest available purity. Ensure that the final concentration of DMSO in the culture media does not exceed 0.25% (a common safe threshold is 0.1%).
  • How can I verify the potency of my this compound stock solution? Perform a dose-response curve on a cell line with a known active PI3K pathway. Measure the inhibition of downstream biomarkers like phospho-AKT or phospho-S6 via Western blot. Compare the EC₅₀ to values reported in the literature to confirm your stock's potency [2].

Key Experimental Takeaway

The most critical finding from the literature is that This compound is a more stable derivative of wortmannin, specifically designed to overcome the short half-life of the parent molecule in biological systems [2]. However, "more stable" does not mean "completely stable." The lack of explicit data means that establishing the stability profile in your specific experimental setup is essential for generating reliable and reproducible results.

References

Sonolisib dose range optimization senescent cells

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib (PX-866) Overview

This compound is an investigational small molecule inhibitor of phosphoinositide-3-kinase (PI3K) [1]. While PI3K signaling is implicated in cellular senescence pathways [2], the published research focus for this compound has been on cancer therapeutics, with clinical trials investigating its use for conditions like glioblastoma and advanced solid tumors [1]. No studies were found that directly test its application as a senolytic or senomorphic agent, which means dose optimization for senescent cells remains an unexplored area.

FAQ & Troubleshooting Guide

Based on general principles of senotherapy research, here are answers to anticipated questions.

  • Q: What is the recommended dose range of this compound for clearing senescent cells in vitro?

    • A: There is no established dose range for this application. As a starting point for dose-finding experiments, you must refer to prior cancer-focused in vitro studies that established IC50 values for this compound in various cell lines. You will need to empirically determine the effective concentration in your specific model of senescence.
  • Q: How can I confirm that this compound is acting as a senolytic in my experiment?

    • A: A true senolytic selectively induces death in senescent cells but not in proliferating ones. You must include appropriate controls in your assay design. The table below outlines standard methods for quantifying senescent cell clearance.
Method Measurement Technical Note
Annexin V/PI Staining & Flow Cytometry [3] Quantifies apoptosis (Annexin V+) and necrosis (PI+). Compare death rates in senescent vs. non-senescent control cells treated with this compound.
Caspase 3/7 Activity Assay [3] Measures activation of key apoptosis executioner enzymes. A senolytic should show higher caspase activity in senescent populations.
SA-β-Gal Staining [3] Counts senescent cells before and after treatment. A reduction in SA-β-Gal+ cells post-treatment indicates successful senolysis.
  • Q: My senescent cells are not dying after this compound treatment. What could be wrong?
    • A: Resistance to senolysis is a documented phenomenon. A key factor is that not all senescent cells are inherently apoptosis-resistant, which is a prerequisite for senolytics to work [3]. Furthermore, some cell types upregulate robust anti-apoptotic defenses (e.g., BCL-2 family proteins) during senescence, creating a barrier to senolysis [3] [4]. Troubleshooting should include:
    • Verifying Senescence State: Confirm your cells are truly senescent (using multiple markers like p16, p21, SASP) and are apoptosis-resistant.
    • Combination Strategies: Consider pre-treating cells with an agent that weakens anti-apoptotic defenses (e.g., an MCL-1 inhibitor) before applying this compound [3].

Experimental Protocol: A Foundational Workflow

Since no protocol exists for this compound, the diagram below and the following steps outline a general framework for initiating a senolytic dose-finding screen. This workflow is adapted from established practices in the field, such as morphology-based screening approaches [5].

Start Start Senolytic Screening A Induce Senescence (e.g., H2O2, Doxorubicin, Replication) Start->A B Confirm Senescence Phenotype (SA-β-Gal, p16/p21, SASP) A->B C Establish Co-culture (Senescent + Proliferating Cells) B->C D Treat with this compound (Dose Gradient) C->D E Quantify Selective Cell Death (Annexin V, Caspase 3/7, SA-β-Gal Count) D->E F Optimize Dosing Regimen (e.g., Intermittent vs. Continuous) E->F

  • Induce Senescence: Generate a robust model of cellular senescence. Common methods include:

    • Oxidative Stress: Treat cells with a defined concentration of H₂O₂ (e.g., 200 µM for 1 hour) [3].
    • Genotoxic Stress: Use chemotherapeutic agents like doxorubicin (e.g., 1 µM for 72 hours) [3].
    • Replicative Exhaustion: Serially passage cells until they reach the "Hayflick limit" [2].
  • Confirm Senescence Phenotype: Validate the successful induction of senescence 7-14 days after treatment using at least two established markers [3]:

    • Senescence-Associated Beta-Galactosidase (SA-β-Gal) Staining: A common histochemical marker.
    • Protein Analysis: Measure elevated levels of cyclin-dependent kinase inhibitors like p16INK4a and p21CIP1 via Western blot or immunofluorescence.
    • SASP Factor Detection: Quantify secretion of pro-inflammatory factors like IL-6 and IL-8 via ELISA.
  • Establish a Co-culture Model: Plate your validated senescent cells together with non-senescent, proliferating cells of the same type. This setup is crucial for testing the selectivity of this compound.

  • Treat with this compound (Dose Gradient): Apply this compound across a wide range of concentrations (e.g., 1 nM to 10 µM) to the co-culture. Include a DMSO vehicle control.

  • Quantify Selective Cell Death: After 24-72 hours of treatment, assess cell death specifically in the senescent population using the assays listed in the table above (e.g., Annexin V flow cytometry).

  • Optimize Dosing Regimen: Test different treatment schedules. Research on other senolytics like dasatinib and quercetin suggests that intermittent dosing (e.g., 2 days on, 5 days off) may be more effective and safer than continuous treatment by allowing for tissue repair and preventing resistance [6] [7].

Key Considerations for Your Research

  • Cell-Type Specificity: Senolytic efficacy is highly dependent on cell type and the method used to induce senescence [3]. A dose that works for fibroblasts may not work for mesenchymal stem cells.
  • Beyond Senolysis: Senomorphics: Consider if your goal is to kill senescent cells (senolysis) or merely suppress the harmful SASP (senomorphics). Some compounds, like procyanidin C1 (found in grape seed extract), can exhibit both activities depending on the concentration [8].
  • Biomarker Development: The field is moving towards personalized medicine. Developing biomarkers for "senescent cell burden" (e.g., SASP factor panels, p16 expression in T cells) can help identify which experimental models or future patients would respond best to a senolytic therapy [9].

I hope this technical framework provides a solid foundation for your investigations. The field of senotherapeutics is rapidly evolving, and your work could help define the role of PI3K inhibitors in this promising area.

References

FAQ & Technical Guide: Sonolisib (PX-866)

Author: Smolecule Technical Support Team. Date: February 2026

1. What is Sonolisib's primary mechanism of action? this compound is an irreversible, pan-isoform inhibitor of Class IA Phosphatidylinositol 3-Kinase (PI3K). It potently inhibits all catalytic isoforms of Class I PI3K, thereby blocking the PI3K/AKT/mTOR signaling pathway—a key driver of cell survival, growth, and proliferation that is frequently dysregulated in cancer [1] [2].

2. What is the potency (IC50) of this compound against different PI3K isoforms? The inhibitory profile of this compound against various Class I PI3K isoforms is summarized in the table below.

PI3K Isoform IC50 Value
p110α 0.1 nM
p110δ 2.9 nM
p120γ (PI3Kγ) 1.0 nM

Table: Isoform-specific inhibitory concentration (IC50) of this compound. Data synthesized from source [3].

3. How does this compound work in a cellular context? The following diagram illustrates the signaling pathway targeted by this compound and its subsequent cellular effects.

4. What is a general protocol for in vitro cell-based assays with this compound? Below is a representative methodology for assessing this compound's activity in cancer cell lines [3] [4].

  • Objective: To evaluate the effect of this compound on inhibiting the PI3K/AKT pathway and cell viability in susceptible tumor cell populations.
  • Key Steps:
    • Cell Line Selection: Use cancer cell lines relevant to your research (e.g., colorectal, breast, prostate, glioblastoma).
    • Compound Preparation:
      • Prepare a stock solution in DMSO. Note: this compound is an irreversible inhibitor; ensure consistent exposure times.
      • Create working concentrations by diluting in cell culture medium. A common range for testing is from nanomolar (nM) to low micromolar (µM) concentrations.
    • Cell Treatment: Treat cells with this compound and appropriate controls (e.g., DMSO vehicle).
    • Downstream Analysis:
      • Western Blot: Analyze lysates for reduction in phosphorylated AKT (p-AKT) and other pathway components to confirm target engagement.
      • Viability Assays: Use assays like MTT or Crystal Violet after 72 hours to measure inhibition of cell growth.
      • Apoptosis Assays: Employ flow cytometry (Annexin V/PI staining) to detect induction of apoptosis.

5. What is a notable non-traditional effect of this compound? Recent research has identified this compound as a senolytic agent. It can selectively induce apoptotic cell death in senescent tumor cells that have been induced by DNA-damaging agents like radiation or chemotherapy, while having a lesser effect on proliferating cells [4]. This suggests potential applications in combination therapies to eliminate treatment-resistant senescent cells.

Important Technical Notes

  • Specific Experimental Protocols: The search results do not contain highly detailed, step-by-step protocols for every potential experiment. The provided methodology is a generalized framework based on cited literature.
  • Troubleshooting Common Issues: Direct information on troubleshooting specific experimental problems (e.g., lack of efficacy, high cytotoxicity) was not available in the searched literature. Researchers are advised to optimize concentrations, exposure times, and validate pathway inhibition in their specific model systems.

References

Sonolisib irreversible binding optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib: Mechanism & Quantitative Data

  • Mechanism of Action: this compound is an irreversible inhibitor of Class I PI3K isoforms. It functions as a covalent agent that binds to a specific lysine residue (K802 in PI3Kα, according to its predecessor Wortmannin) within the ATP-binding pocket of the kinase. This covalent modification permanently inactivates the enzyme, leading to sustained inhibition of the PI3K/AKT signaling pathway and ultimately, the inhibition of tumor cell growth and survival [1] [2].
  • Key Quantitative Profile:
PI3K Isoform IC50 (nM)
p110α 0.1 [2]
p120γ (p110γ) 1.0 [2]
p110δ 2.9 [2]

Experimental Protocols & Troubleshooting

FAQ 1: How can I confirm the irreversible binding of this compound in my cellular assay?

Answer: Confirming irreversible binding requires specific experimental designs that differentiate it from reversible inhibition.

  • Recommended Protocol: Washout Experiment

    • Treat cells with this compound at your working concentration for a predetermined time (e.g., 2-4 hours).
    • Wash the cells thoroughly multiple times with a drug-free medium to remove all unbound compound.
    • Incubate the cells in fresh, drug-free medium for an extended period (e.g., 6-24 hours).
    • Analyze the recovery of pathway activity after the washout.
      • Irreversible Binding: PI3K/AKT pathway activity (measured by p-AKT levels via Western blot) should remain suppressed even after the drug is washed out.
      • Reversible Binding: Pathway activity would be expected to recover quickly after washout as the drug dissociates from its target [1].
  • Troubleshooting Guide:

    • Issue: p-AKT levels recover after washout.
      • Potential Cause: The concentration or treatment time was insufficient for complete covalent engagement.
      • Solution: Optimize the treatment conditions. Increase pre-wash incubation time to allow for more complete binding, as covalent bond formation can be time-dependent.
    • Issue: High background cytotoxicity, confounding results.
      • Solution: Include a control with a reversible PI3K inhibitor (e.g., Pictilisib) undergoing the same washout procedure. This helps distinguish effects specific to the irreversible mechanism.
FAQ 2: Why do I observe variable efficacy across different cell lines?

Answer: The efficacy of this compound is highly dependent on the genetic context of the cancer cell line, primarily the status of the PI3K pathway itself.

  • Key Determinants of Sensitivity:

    • PIK3CA Mutations: Cell lines with activating mutations in the PIK3CA gene (e.g., E545K, H1047R) are often highly sensitive to PI3K inhibition [3].
    • PTEN Loss: Loss of the PTEN tumor suppressor, a negative regulator of PI3K signaling, leads to constitutive pathway activation and can also confer sensitivity to this compound [3].
    • Pathway Dependency: Cells that are "addicted" to the PI3K pathway for survival will show greater response.
  • Recommended Protocol: Profiling Cell Line Sensitivity

    • Characterize your panel of cell lines for common PI3K pathway alterations (PIK3CA mutations, PTEN deletion/mutation) using genomic databases or direct sequencing.
    • Treat cells with a range of this compound concentrations (e.g., 1 nM - 10 µM) for 48-72 hours.
    • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
    • Correlate the IC50 values from the viability assay with the genetic profiles of the cell lines.
  • Troubleshooting Guide:

    • Issue: Insufficient efficacy even in genetically predisposed lines.
      • Potential Cause: Feedback loops or pathway crosstalk can reactivate the pathway downstream of PI3K or through parallel pathways (e.g., MAPK).
      • Solution: Consider combination therapy. Co-targeting with MEK/ERK or mTOR inhibitors is a common strategy to overcome resistance [3].

PI3K Pathway & this compound's Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound's irreversible inhibition.

sonolisib_mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K_Inactive PI3K (Inactive) (p85/p110 heterodimer) RTK->PI3K_Inactive Activation PI3K_Active PI3K (Active) PI3K_Inactive->PI3K_Active PIP2 PIP2 PI3K_Active->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits to Membrane PDK1 PDK1 PDK1->AKT_Inactive Phosphorylates AKT_Active AKT (Active) AKT_Inactive->AKT_Active mTOR mTORC1 AKT_Active->mTOR Activates CellProcesses Cell Growth Survival Proliferation mTOR->CellProcesses This compound This compound (PX-866) This compound->PI3K_Active Irreversibly Inhibits (Binds Lysine) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates To PIP2

This diagram shows that this compound covalently and irreversibly binds to the active PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent signal transduction [4] [2] [3].

References

Sonolisib treatment timing senescence induction

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib's Mechanism and Senescence Induction

This compound is a PI3K inhibitor. Inhibiting the PI3K/AKT/mTOR pathway can trigger a specific type of cellular senescence, often as part of a "one-two punch" cancer therapy strategy [1] [2].

The diagram below illustrates the core signaling pathway and how its inhibition leads to senescence.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN reverts AKT AKT PIP3->AKT p53 p53/p21 PIP3->p53 Signals via other stressors mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Senescence Senescence Induction (Stable Cell Cycle Arrest) p53->Senescence p16 p16/Rb p16->Senescence This compound This compound (PI3K inhibitor) This compound->PI3K Inhibits PTEN PTEN (Inhibitor) PTEN->PIP3

Initiating senescence requires a sustained treatment period. The table below summarizes general timing for senescence induction.

Parameter Typical Induction Timeline & Details
Initial Pathway Inhibition Effects are rapid (hours). However, this initiates the process but does not immediately cause irreversible senescence [3].
Stable Senescence Establishment Typically requires several days (e.g., 3-7 days) of sustained pathway inhibition. The exact time can vary based on cell type and specific protocol [2].
Key Event The arrest is ultimately mediated by p21 and p16, which inhibit CDKs. This arrest is then converted to senescence by continued activity of pathways like mTOR [3].

Experimental Protocol: Inducing and Validating Senescence

Here is a detailed methodology for inducing senescence with this compound and confirming it experimentally.

1. Inducing Senescence with this compound

  • Cell Seeding: Seed your chosen cell line (e.g., a cancer cell line relevant to your research) in standard culture plates. Allow cells to adhere properly (e.g., overnight).
  • Drug Treatment: Prepare a fresh working solution of this compound in an appropriate solvent (e.g., DMSO), ensuring final DMSO concentration is low (e.g., <0.1%) to avoid cytotoxicity.
  • Treatment & Duration: Treat cells with this compound at a predetermined concentration. Literature suggests using a concentration that effectively inhibits the PI3K pathway without causing immediate, widespread cell death. A sustained treatment for 5-7 days is a common starting point. Include a vehicle control (e.g., DMSO alone).
  • Medium Replacement: Replace the culture medium containing this compound every 48-72 hours to maintain stable drug activity and nutrient levels.

2. Validating Senescence Phenotype After the treatment period, confirm senescence using these standard assays. A combination of markers is necessary for robust identification [1] [4] [5].

Assay Protocol Summary Key Interpretation
SA-β-Gal Staining [5] Fix cells and incubate with X-Gal solution at pH 6.0 overnight. Senescent cells will show blue cytoplasmic precipitate. Considered a gold standard. High lysosomal activity at suboptimal pH is a hallmark of senescence.
Western Blot Analyze protein lysates for elevated levels of p21, p16, and p53 [5]. Confirms activation of key senescence effector pathways.
Immunofluorescence Stain for proteins like γH2AX (DNA damage foci) or Lamin B1 (loss of nuclear envelope protein) [6] [2]. Provides visual confirmation and can be quantified. γH2AX indicates persistent DNA damage.
SASP Analysis Collect conditioned medium and measure SASP factors (e.g., IL-6, IL-8) via ELISA or multiplex assays [1] [4]. Confirms the functional secretory phenotype of senescent cells.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems.

Problem Possible Cause Suggested Solution
Low Senescence Induction Treatment duration too short; drug concentration too low. Extend treatment time (e.g., to 7-10 days); perform a dose-response curve to find the optimal concentration.
High Cell Death This compound concentration is too high, triggering apoptosis instead of senescence. Titrate the drug to a lower, sub-lethal concentration that induces growth arrest without massive cell death.
Inconsistent SA-β-Gal Staining Incorrect pH of staining solution; over-fixation of cells. Carefully prepare the staining solution at pH 6.0 and follow fixation protocols precisely [5].
Heterogeneous Senescence in Culture Natural variability in cell population response; uneven drug exposure. Ensure uniform cell seeding and thorough mixing of drug in medium. Consider using a second, independent senescence marker for validation.

Key Considerations for Your Research

  • Cell Type Variability: The optimal timing and dose for this compound can differ significantly between cell lines. Always perform pilot experiments to establish conditions for your specific model [4].
  • The "One-Two Punch" Strategy: Senescence induction is often the first step. Be aware that the subsequent step involves using senolytic agents (like Dasatinib + Quercetin or Navitoclax) to eliminate the senescent cells created by the initial treatment [1] [2] [7].
  • Beyond PI3K: Other targeted therapies, such as inhibitors of MAPK/NF-κB or p38, can also induce or modulate senescence and may be relevant for your research context [6].

References

Sonolisib's Mechanism and Potential Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key node in a signaling pathway that is frequently dysregulated in cancer [1] [2]. Inhibiting this pathway can reduce cell proliferation and induce cell death.

The table below summarizes how this compound's properties and action could lead to interference in common cytotoxicity assays.

Potential Cause Description & Impact on Assays
Altered Metabolism This compound inhibits PI3K/AKT/mTOR signaling, directly reducing metabolic activity [1]. Impact: Tetrazolium salt assays (MTT, MTS, WST) measure dehydrogenase activity; reduced signal may reflect pathway inhibition, not death, causing false positives for cytotoxicity [3] [4].
Cytotoxicity Thresholds General guidance suggests that high levels of cytotoxicity (e.g., >25% cell death) can cause false positive DNA damage due to secondary effects [5]. Impact: This principle applies broadly; results from highly cytotoxic this compound concentrations may be unreliable.
Assay Principle Different assays measure different endpoints (metabolism, membrane integrity, etc.) [3] [4]. Impact: Relying on a single assay type increases risk of misinterpretation.

The following diagram illustrates the core PI3K/AKT/mTOR pathway that this compound targets, which is crucial for understanding its mechanism and potential off-target effects on metabolic assays.

G PI3K/AKT/mTOR Pathway Targeted by this compound Growth Factors / RTKs Growth Factors / RTKs PI3K PI3K Growth Factors / RTKs->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth, Survival, Proliferation Cell Growth, Survival, Proliferation mTOR->Cell Growth, Survival, Proliferation Promotes PTEN PTEN PTEN->PIP3 Degrades This compound This compound This compound->PI3K Inhibits

Troubleshooting Guide and Best Practices

To minimize false positives, adopt a multi-faceted approach that includes using orthogonal assays and carefully designing your experiments.

Validate with Orthogonal Assays
  • Use Multiple Assay Types: Combine assays based on different principles [3] [4].
    • Viability/Proliferation: Tetrazolium reduction (MTT, CCK-8/WST-8).
    • Cytotoxicity/Membrane Integrity: Lactate dehydrogenase (LDH) release assay, dye exclusion (Trypan Blue), or fluorescent DNA-binding dyes (Propidium Iodide).
  • Directly Compare Live & Dead Cells: Using a kit that simultaneously measures live cells (e.g., via a dehydrogenase activity) and dead cells (via released LDH) provides a more reliable picture [4].
Optimize Experimental Design
  • Include Proper Controls: Essential controls include [6] [7]:
    • Vehicle control (e.g., DMSO).
    • Untreated cells and medium-only blanks.
    • Control for non-specific antibody binding if using flow cytometry.
  • Determine Appropriate Concentration Range: Base the concentration range for this compound on the payload (inhibitor) IC50, and ensure the solvent concentration is consistent and non-toxic across all groups [6].
  • Establish a Cytotoxicity Threshold: Treat results with caution when cell viability falls below 75% (i.e., cytotoxicity >25%) compared to the control, as effects beyond this point may be non-specific [5].
Practical Experiment Workflow

The workflow below outlines a robust strategy for assessing this compound's effects while controlling for false positives.

G Workflow for Cytotoxicity Testing of this compound A 1. Plate Cells (Include control wells) B 2. Treat with this compound (Use serial dilutions) (Include vehicle control) A->B C 3. Incubate (3-5 days for cytostatic agents) B->C D 4. Assess Outcome with Multiple Assays C->D E 5. Analyze Data (Normalize to controls) (Apply cytotoxicity threshold) D->E D1 Viability Assay (e.g., CCK-8, MTT) D->D1  Parallel Samples D2 Cytotoxicity Assay (e.g., LDH Release) D->D2  Parallel Samples

Frequently Asked Questions

Q1: Why might my results show a strong cytotoxic effect for this compound in a WST-8 assay, but I see little effect in my LDH release assay? This is a classic sign of a false positive in the metabolic assay. This compound is working as intended by inhibiting the PI3K pathway and slowing down cellular metabolism. The WST-8 signal drops because the cells are metabolically less active, not necessarily because they are dead. The LDH assay, which measures membrane integrity, is more accurate for confirming actual cell death in this context [3] [4].

Q2: My this compound treatment group shows high cytotoxicity. At what point should I suspect the results are false positives? A general guideline is to be cautious when cytotoxicity exceeds 25% compared to the concurrent negative control. Effects seen at higher levels of cell death may be secondary to general toxicity rather than a specific genotoxic or intended cytotoxic effect of the drug [5]. Always check the health of your control cells.

Q3: What is the most critical step I can take to avoid false positives? The most critical step is to never rely on a single assay. Always confirm your findings using an orthogonal assay based on a different biochemical principle. For a PI3K inhibitor like this compound that affects metabolism, pairing a metabolic assay (like MTT) with a membrane integrity assay (like LDH) is highly recommended [3] [5] [4].

References

Sonolisib versus Copanlisib Idelalisib Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors at a Glance

Inhibitor Primary Target(s) Key IC50 Values (nM) [1] [2] Clinical Status / Key Indications Notable Features & Administration
Sonolisib (PX-866) Pan-Class I PI3K [1] [3] PI3Kα: 0.1 [1] Investigational [3] Irreversible inhibitor [4]. Known to have a short half-life [3].

| Copanlisib (BAY 80-6946) | Pan-Class I (α/δ preferential) [2] [5] | PI3Kα: 0.5 [2] [1] PI3Kδ: 0.7 [2] | Approved: Follicular Lymphoma (FL) [2] | Potent against α and δ isoforms [2]. Intravenous administration [2]. | | Idelalisib (CAL-101) | PI3Kδ (isoform-specific) [4] [2] | PI3Kδ: 2.5 [2] | Approved: CLL, SLL, FL [4] [5] | First-in-class δ inhibitor for hematologic cancers [5]. Oral administration [2]. | | Alpelisib (BYL719) | PI3Kα (isoform-specific) [4] [1] | PI3Kα: 4.6 [4] [1] | Approved: HR+/HER2- PIK3CA-mutant breast cancer [6] [1] | First α-specific inhibitor approved for a solid tumor [1]. Oral administration [6]. |

Experimental Data and Preclinical Insights

Supporting experimental data reveals how these inhibitors are evaluated and their relative effectiveness in different models.

  • In Vitro Potency and Specificity: The IC50 values (half-maximal inhibitory concentration) against purified PI3K isoforms, as shown in the table above, are a fundamental measure of a compound's intrinsic potency and selectivity [2] [1]. For example, Copanlisib's low nM IC50 against both PI3Kα and PI3Kδ underscores its dual potency [2].
  • Cell-Based Assays and Combination Screens: A 2025 study used multi-cell type tumor spheroids (composed of malignant, endothelial, and mesenchymal stem cells) to screen PI3K inhibitors alone and in combination with other targeted agents [7]. This model aims to better mimic the tumor microenvironment. Key findings included:
    • Additive or synergistic effects were observed when Alpelisib or Copanlisib were combined with inhibitors of the RAS/MEK/ERK pathway (e.g., Selumetinib) [7].
    • Combinations of these PI3K inhibitors with KRAS-specific inhibitors (e.g., Sotorasib) showed selective activity only in cell lines harboring the corresponding KRAS mutation [7].
  • In Vivo Efficacy in Preclinical Models:
    • A 2020 study on Merkel cell carcinoma (MCC) compared five PI3K inhibitors. Copanlisib demonstrated the most potent antitumor effects, significantly inhibiting cell proliferation, survival, and tumor growth in both cell line-derived and patient-derived xenograft mouse models [5].
    • A 2024 study identified senolytic properties (ability to kill senescent cells) for Pan-PI3K inhibitors. This compound (PX-866) and Copanlisib efficiently eliminated senescent tumor cells. The study also found that simultaneous inhibition of both PI3Kα (with Alpelisib) and PI3Kδ (with Idelalisib) was required to induce this effect, whereas either inhibitor alone was insufficient [3].

Common Experimental Protocols

The following workflows are central to generating the data discussed in the comparison guides.

Tumor Spheroid Viability and Combination Screening

This protocol is used for high-throughput screening of drug efficacy and synergy in a 3D model [7].

Start Start: Seed multi-cell type spheroids A Culture spheroids (60% malignant cells, 25% endothelial, 15% MSCs) Start->A B Treat with compounds: - Single agents - Combination matrices A->B C Incubate for determined period (e.g., 72-120 hours) B->C D Assay endpoint: Cell viability (e.g., ATP-based luminescence) C->D E Analyze data: - Single-agent IC50 - Synergy scores (e.g., ZIP, Bliss) D->E End End: Identify synergistic combinations for validation E->End

In Vivo Efficacy Testing in Xenograft Models

This established protocol evaluates the antitumor potential of inhibitors in a live organism [5].

Start Start: Implant tumor cells or patient-derived tissue A Randomize mice into treatment and control groups post-tumor establishment Start->A B Administer treatment: - Vehicle control - PI3K inhibitor (Dose, route, schedule vary) A->B C Monitor tumor growth: Regular caliper measurements B->C C->B Adjust dosing if needed D Monitor animal weight and health for toxicity C->D D->B Adjust dosing if needed E Terminate study, harvest tumors for downstream analysis (IHC, Western Blot, etc.) D->E End End: Calculate tumor growth inhibition and statistical significance E->End

Key Differentiating Factors for Researchers

  • Isoform Selectivity is Central to Application: The choice of inhibitor is primarily dictated by the target. Idelalisib's δ-selectivity confines its use largely to hematologic cancers where this isoform is key, while Alpelisib's α-selectivity makes it suitable for PIK3CA-mutant solid tumors [4] [6] [1].
  • Consider Combination Strategies: Preclinical data strongly suggests that vertical inhibition of the PI3K/AKT/mTOR pathway or horizontal combination with RAS/MEK pathway inhibitors can enhance efficacy, providing clear rationale for combination therapy design [7].
  • Administration Route Impacts Toxicity Profile: Copanlisib's intermittent intravenous dosing is associated with fewer gastrointestinal toxicities compared to the continuous oral dosing of Idelalisib, an important consideration for clinical management [2].

References

Sonolisib apoptotic cell death confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib and Apoptotic Cell Death

This compound (PX-866) is a clinical derivative of the pan-PI3K inhibitor wortmannin [1]. Its ability to induce apoptotic cell death has been confirmed in specific experimental contexts, particularly in the elimination of senescent tumor cells—a process known as senolysis [1].

The table below summarizes the key experimental findings from the identified study.

Aspect Findings on this compound (PX-866)
Cell Death Type Apoptosis in senescent tumor cells [1]
Key Molecular Mechanism Increased proteasomal degradation of the CDK inhibitor p21WAF1/CIP1, leading to timely induction of apoptosis [1]
Tested Cell Lines HCT116 (colon carcinoma), MCF-7 (mammary carcinoma), A549 (lung carcinoma) [1]
Senescence Inducers Ionizing radiation (γIR) and chemotherapeutics (e.g., camptothecin) [1]
Specificity Potently induced cell death in senescent cells, but not in proliferating cells (except for a cytotoxic effect on proliferating A549 cells) [1]
Broader Relevance The senolytic property was also confirmed for other pan-PI3K inhibitors, like Copanlisib. Simultaneous inhibition of both PI3K class I alpha and delta isoforms was necessary and sufficient to reproduce this senolytic effect [1]

Experimental Protocols for Apoptosis Detection

The study that identified this compound's senolytic properties used several methods to confirm and quantify cell death. Here are the key experimental protocols cited:

  • Cytotoxicity/Cell Survival Assay: A crystal violet-based cytotoxicity assay was performed in 96-well microplates to screen for substances that impact the survival of proliferating versus γIR-induced senescent HCT116 cells [1].
  • Lactate Dehydrogenase (LDH) Release Assay: Extracellular LDH activity in the cell culture supernatant was measured as a marker for universal cell death. This method was used to verify that the death of senescent cells treated with PX-866 was not an artifact of reduced proliferation [1].
  • Flow Cytometry with Propidium Iodide (PI) Uptake: This method was used to analyze cell death in γIR-induced senescent MCF-7 cells after PX-866 treatment. PI is a dye that is generally excluded from viable cells but enters dead cells with compromised plasma membranes, binding to DNA [1].
  • Microscopic Imaging: Visual inspection and imaging were used to observe morphological changes, such as cell detachment, which is characteristic of dying cells [1].

For researchers planning apoptosis detection experiments, a separate methodological study identified YO-PRO-1/7-AAD staining combined with flow cytometry as a highly sensitive and low-cost alternative for detecting early apoptotic cells in human peripheral blood mononuclear cells (PBMCs) [2].

Underlying Signaling Pathway

This compound is a pan-class I Phosphoinositide 3-Kinase (PI3K) inhibitor. The diagram below illustrates the core PI3K/AKT pathway it targets and the specific mechanism for inducing apoptosis in senescent cells.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PIP3 is the product AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates p21 p21WAF1/CIP1 AKT->p21 Regulates (Indirect) Survival Cell Survival & Proliferation mTOR->Survival Promotes Senescence Cell Cycle Arrest (Senescence) p21->Senescence Stabilizes Apoptosis Apoptosis p21->Apoptosis Loss promotes This compound This compound (PX-866) Pan-Class I PI3K Inhibitor This compound->PI3K Inhibits Degradation Proteasomal Degradation This compound->Degradation Triggers Degradation->p21 Targets

The key finding is that this compound's inhibition of PI3K triggers a non-canonical pathway that leads to the degradation of p21, which is a crucial protein for maintaining the senescent state, thereby pushing these cells into apoptosis [1].

Interpretation for Your Research

  • The discovery of this compound's senolytic action reveals a new dimension to PI3K inhibitors, with potential for combination therapies with DNA-damaging agents [1].
  • Apoptosis is context-dependent. This compound primarily induces apoptosis in senescent tumor cells in this model, not broadly in all proliferating cells [1].
  • Consider the specific PI3K isoforms relevant to your disease model, as combined inhibition of alpha and delta isoforms was key to the senolytic effect [1].

References

Sonolisib Senolytic Specificity Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates experimental data on Sonolisib's ability to selectively eliminate senescent cells. The "Senolytic Specificity" metric indicates a statistically significant and dose-dependent increase in cell death in senescent populations compared to their proliferating counterparts.

Cell Line Senescence Inducer Key Experimental Readouts Senolytic Specificity Citation

| HCT116 (Colon Carcinoma) | - 20 Gy ionizing radiation (γIR)

  • 1 µM Camptothecin (chemotherapy) | - Crystal Violet Assay: Reduced survival of senescent cells.
  • LDH Release Assay: Dose-dependent LDH release in senescent cells only.
  • Microscopy: Visible detachment of senescent cells. | Yes | [1] | | MCF-7 (Breast Carcinoma) | 20 Gy ionizing radiation (γIR) | - Flow Cytometry (Propidium Iodide uptake): Significant death in senescent cells.
  • Microscopy: Clear observation of detached, dying senescent cells. | Yes | [1] | | A549 (Lung Carcinoma) | 20 Gy ionizing radiation (γIR) | - Cytotoxicity Assay: Induced death in senescent cells.
  • Noted cytotoxicity in proliferating cells at tested doses. | Partial (Also toxic to proliferating cells) | [1] |

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the cited studies for key experiments.

  • Senescence Induction:

    • Cells were irradiated with a single dose of 20 Gy (Gray) of ionizing radiation (γIR) using a caesium-137 source.
    • As a chemotherapy model, HCT116 cells were treated with 1 µM Camptothecin for 24 hours.
    • Senescence was confirmed 6 days post-induction by staining for Senescence-Associated Beta-Galactosidase (SABG) activity [1].
  • Cytotoxicity / Senolysis Assessment (Crystal Violet Assay):

    • After senescence confirmation, cells were treated with this compound for 24 hours.
    • Cells were washed, fixed with methanol, and stained with a crystal violet solution.
    • The dye incorporated by the remaining adherent (living) cells was dissolved in acetic acid, and the absorbance was measured at 550-600 nm.
    • Data Interpretation: A lower absorbance in treated senescent cells compared to the proliferating control indicated specific senolytic activity [1].
  • Cell Death Quantification (LDH Release Assay):

    • Following this compound treatment, the cell culture supernatant was collected.
    • The amount of Lactate Dehydrogenase (LDH), a stable cytoplasmic enzyme released upon cell membrane damage, was measured in the supernatant using a commercial kit.
    • Data Interpretation: Increased LDH activity in the supernatant of treated senescent cultures directly correlated with the level of cell death [1].

Mechanism of Action and Signaling Pathway

This compound is a pan-Class I PI3K inhibitor. Research indicates its senolytic action is not due to broad cytotoxicity but a specific mechanism triggered in senescent cells.

  • Molecular Mechanism: this compound inhibits PI3K signaling, leading to the proteasomal degradation of p21WAF1/CIP1. This protein is a key cyclin-dependent kinase (CDK) inhibitor that helps maintain the stable cell cycle arrest characteristic of senescence. Its degradation disrupts this arrest, pushing the senescent cells into apoptosis [1].
  • Isoform Specificity: Studies show that the senolytic effect requires the simultaneous inhibition of both PI3K class I alpha and delta isoforms. Inhibiting only one of these isoforms was insufficient to induce cell death in senescent cells [1].

The diagram below illustrates this specific senolytic mechanism.

G SenescentCell Senescent Cell p21High High p21WAF1/CIP1 SenescentCell->p21High CellCycleArrest Stable Cell Cycle Arrest p21High->CellCycleArrest This compound This compound (PX-866) PI3KInhibition Pan-PI3K Inhibition This compound->PI3KInhibition p21Degradation Proteasomal Degradation of p21 PI3KInhibition->p21Degradation p21Low Low p21WAF1/CIP1 p21Degradation->p21Low Results in Apoptosis Apoptosis (Cell Death) ArrestLoss Loss of Cell Cycle Arrest p21Low->ArrestLoss ArrestLoss->Apoptosis

Key Conclusions and Research Implications

  • Specific but Context-Dependent Senolysis: this compound demonstrates clear and specific senolytic activity in colon (HCT116) and breast (MCF-7) cancer models. However, its specificity may be cell line-dependent, as it also showed toxicity in proliferating A549 lung carcinoma cells [1].
  • Promising Combination Therapy Potential: The specific elimination of therapy-induced senescent cells represents a novel strategy to potentially reduce tumor relapse and mitigate side effects like fibrosis [1]. This compound's profile makes it a candidate for use alongside DNA-damaging agents.
  • Mechanistic Distinction: Its action is cytostatic (slows growth) in proliferating cells but cytotoxic (induces death) in senescent cells, a crucial distinction for its therapeutic window [1].

References

Current Research on Sonolisib's Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study identified Sonolisib (PX-866) as a senolytic agent, a substance that selectively eliminates senescent cells [1]. This is a key finding because while DNA-damaging agents (like radiation and chemotherapy) can kill tumor cells, they can also induce senescence in others. These senescent cells can promote tumor relapse and therapy resistance [1].

The table below summarizes the core findings from this research:

Aspect Details from the Research
Primary Finding This compound (PX-866) acts as a senolytic, preferentially inducing apoptosis (cell death) in senescent tumor cells over proliferating ones [1].
Mechanism of Action Pan-class I PI3K inhibitor. Senolytic effect requires simultaneous inhibition of both PI3K-alpha and delta isoforms [1].
Key Molecular Effect Inhibition leads to proteasomal degradation of p21WAF1/CIP1, a key protein that enforces cell cycle arrest in senescent cells, triggering apoptosis [1].
Therapeutic Rationale with DNA Damage Combining this compound with DNA-damaging radiotherapy or chemotherapy could eliminate treatment-induced senescent cells, potentially reducing tumor relapse and side effects like fibrosis [1].

Experimental Workflow for Senolysis

The 2024 study used the following methodology to identify and verify this compound's senolytic properties [1]:

  • Senescence Induction: Tumor cell lines (e.g., HCT116 colon carcinoma) were driven into senescence using ionizing radiation (γIR) or chemotherapeutics like camptothecin.
  • Confirmation of Senescence: The senescent state was confirmed days after DNA damage by detecting increased activity of Senescence-Associated Beta-Galactosidase (SABG).
  • Compound Treatment: Both proliferating and senescent cells were treated with this compound (PX-866) or its predecessor, wortmannin.
  • Viability & Death Assays: Cell survival was measured using a crystal violet cytotoxicity assay (which stains adherent, living cells). Specific cell death in senescent populations was confirmed by measuring:
    • Lactate Dehydrogenase (LDH) Release: A marker of cell membrane integrity and universal cell death.
    • Propidium Iodide (PI) Uptake: A flow cytometry method to identify dead cells.
    • Microscopic Imaging: To visually observe cell detachment and death.
  • Mechanistic Investigation: Researchers analyzed changes in the cell cycle and used molecular biology techniques to determine that the cell death was driven by the degradation of the p21 protein.

The diagram below visualizes this experimental workflow and the biological pathway involved.

cluster_flow Experimental & Therapeutic Workflow cluster_pathway Key Biological Pathway Start 1. Induce Senescence A 2. Confirm Senescence (SABG Staining) Start->A B 3. Treat with this compound A->B C 4. Assess Outcome B->C D Viability Assay (Crystal Violet) C->D E Death Assay (LDH Release / PI Uptake) C->E F 5. Analyze Mechanism (p21 Degradation) D->F E->F DNA_Damage DNA Damaging Agent (e.g., Radiation) Senescence Cellular Senescence (p21 protein high) DNA_Damage->Senescence This compound This compound (PX-866) Dual α/δ PI3K Inhibition Senescence->this compound Targets p21_Deg p21WAF1/CIP1 Proteasomal Degradation This compound->p21_Deg Apoptosis Induction of Apoptosis (Senolytic Effect) p21_Deg->Apoptosis

References

Sonolisib PI3K inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sonolisib Potency and Inhibitor Comparison

This compound (also known as PX-866) is a pan-PI3K inhibitor, meaning it targets all class I PI3K isoforms but with varying potency [1]. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against the PI3K isoforms and compares it with other inhibitors.

Table 1: PI3K Inhibitor Potency Profiles (IC₅₀ values in nmol/L)

Inhibitor Name Type PIK3CA (p110α) PIK3CB (p110β) PIK3CD (p110δ) PIK3CG (p110γ) mTOR Key Features & Notes
This compound (PX-866) Pan-PI3K 0.1 [1] >300 [1] 2.9 [1] 1 [1] Information Missing Irreversible inhibitor; high potency for α, δ, γ isoforms; very low β-isoform activity [1].
Copanlisib (BAY 80-6946) Pan-PI3K 0.5 [1] 3.7 [1] 0.7 [1] 6.6 [1] No Potent inhibitor of α and δ isoforms; primarily inhibits PI3Kα and PI3Kδ [2] [1].
Buparlisib (BKM120) Pan-PI3K 52 [3] [1] 166 [3] [1] 116 [3] [1] 262 [3] [1] No Reversible inhibitor; targets all four class I isoforms [3] [1].
Pictilisib (GDC-0941) Pan-PI3K 3 [1] 33 [1] 3 [1] 75 [1] No Class 1 selective inhibitor [2] [1].
Alpelisib (BYL719) Isoform-selective (α) 4.6 [1] 1200 [1] 290 [1] 250 [1] No First FDA-approved α-specific inhibitor for PIK3CA-mutated breast cancer [1].
PI-103 Dual PI3K/mTOR 8.4 [4] 3 [4] 15 [4] 86 [4] 5.7 [4] Early-generation tool compound; fast metabolism in vivo limits clinical use [4].
GSK1059615 Dual PI3K/mTOR 0.4 [4] 0.6 [4] 2 [4] 5 [4] 12 [4] Reversible, pan-PI3K and pan-mTOR inhibitor [4].

Experimental Context for Potency Data

The IC₅₀ values in the table are typically determined through biochemical kinase assays.

  • General Methodology: These assays directly measure a compound's ability to inhibit the kinase activity of purified, recombinant PI3K protein subunits. The reaction mixture includes the PI3K enzyme, its lipid substrate (PIP₂), and ATP. The rate of formation of the product (PIP₃) is quantified in the presence of varying concentrations of the inhibitor to determine the IC₅₀ [4].
  • Specific Case of this compound: The provided data for this compound originates from this type of biochemical assay. Its unique profile shows it is a highly potent inhibitor of the p110α, p110δ, and p110γ isoforms but has very weak activity against the p110β isoform [1]. This compound is also characterized as an irreversible covalent inhibitor, which contributes to its sustained target engagement [1].

PI3K Pathway and Inhibitor Mechanism

To contextualize the data, the diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibition points of the different drug classes.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PTEN (Dephosphorylates) PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) PanInhib Pan-PI3K Inhibitor (e.g., this compound) PanInhib->PI3K IsoformInhib Isoform-Selective Inhibitor (e.g., Alpelisib) IsoformInhib->PI3K DualInhib Dual PI3K/mTOR Inhibitor (e.g., GSK1059615) DualInhib->PI3K DualInhib->mTORC1 DualInhib->mTORC2

Research Implications and Comparisons

  • This compound's Profile: Its high potency against p110α and negligible activity against p110β is a distinctive feature that may translate to a different efficacy and toxicity profile compared to other pan-PI3K inhibitors [1].
  • Therapeutic Evolution: The field is moving towards greater selectivity to mitigate toxicity. This includes isoform-specific inhibitors (like Alpelisib) and a new generation of mutant-selective allosteric PI3Kα inhibitors (e.g., RLY-2608) designed to target cancer-associated PIK3CA mutations while sparing the wild-type protein, thereby reducing side effects like hyperglycemia [5] [1].
  • Dual Inhibition Strategy: Dual PI3K/mTOR inhibitors like GSK1059615 and Apitolisib (GDC-0980) aim to more completely shut down the pathway and prevent resistance mechanisms that can arise from inhibiting only one node [4] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

525.23626707 Da

Monoisotopic Mass

525.23626707 Da

Heavy Atom Count

38

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

987796874T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Sonolisib is a small-molecule wortmannin analogue inhibitor of the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) with potential antineoplastic activity. Sonolisib inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway, which may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Pictograms

Irritant

Irritant

Other CAS

502632-66-8

Wikipedia

Sonolisib

Dates

Last modified: 08-15-2023
1: Bowles DW, Ma WW, Senzer N, Brahmer JR, Adjei AA, Davies M, Lazar AJ, Vo A, Peterson S, Walker L, Hausman D, Rudin CM, Jimeno A. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours. Br J Cancer. 2013 Sep 3;109(5):1085-92. doi: 10.1038/bjc.2013.474. Epub 2013 Aug 13. PubMed PMID: 23942080; PubMed Central PMCID: PMC3778312.
2: Hong DS, Bowles DW, Falchook GS, Messersmith WA, George GC, O'Bryant CL, Vo AC, Klucher K, Herbst RS, Eckhardt SG, Peterson S, Hausman DF, Kurzrock R, Jimeno A. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2012 Aug 1;18(15):4173-82. doi: 10.1158/1078-0432.CCR-12-0714. Epub 2012 Jun 12. PubMed PMID: 22693357.
3: Gwak HS, Shingu T, Chumbalkar V, Hwang YH, DeJournett R, Latha K, Koul D, Alfred Yung WK, Powis G, Farrell NP, Bögler O. Combined action of the dinuclear platinum compound BBR3610 with the PI3-K inhibitor PX-866 in glioblastoma. Int J Cancer. 2011 Feb 15;128(4):787-96. doi: 10.1002/ijc.25394. PubMed PMID: 20473884; PubMed Central PMCID: PMC2990813.
4: Koul D, Shen R, Kim YW, Kondo Y, Lu Y, Bankson J, Ronen SM, Kirkpatrick DL, Powis G, Yung WK. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro Oncol. 2010 Jun;12(6):559-69. doi: 10.1093/neuonc/nop058. Epub 2010 Feb 15. PubMed PMID: 20156803; PubMed Central PMCID: PMC2940638.
5: Le Cras TD, Korfhagen TR, Davidson C, Schmidt S, Fenchel M, Ikegami M, Whitsett JA, Hardie WD. Inhibition of PI3K by PX-866 prevents transforming growth factor-alpha-induced pulmonary fibrosis. Am J Pathol. 2010 Feb;176(2):679-86. doi: 10.2353/ajpath.2010.090123. Epub 2009 Dec 30. PubMed PMID: 20042669; PubMed Central PMCID: PMC2808075.
6: Ihle NT, Lemos R, Schwartz D, Oh J, Halter RJ, Wipf P, Kirkpatrick L, Powis G. Peroxisome proliferator-activated receptor gamma agonist pioglitazone prevents the hyperglycemia caused by phosphatidylinositol 3-kinase pathway inhibition by PX-866 without affecting antitumor activity. Mol Cancer Ther. 2009 Jan;8(1):94-100. doi: 10.1158/1535-7163.MCT-08-0714. PubMed PMID: 19139117; PubMed Central PMCID: PMC2633941.
7: Ihle NT, Lemos R Jr, Wipf P, Yacoub A, Mitchell C, Siwak D, Mills GB, Dent P, Kirkpatrick DL, Powis G. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance. Cancer Res. 2009 Jan 1;69(1):143-50. doi: 10.1158/0008-5472.CAN-07-6656. PubMed PMID: 19117997; PubMed Central PMCID: PMC2613546.
8: Howes AL, Chiang GG, Lang ES, Ho CB, Powis G, Vuori K, Abraham RT. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Mol Cancer Ther. 2007 Sep;6(9):2505-14. Epub 2007 Aug 31. PubMed PMID: 17766839.
9: Ihle NT, Paine-Murrieta G, Berggren MI, Baker A, Tate WR, Wipf P, Abraham RT, Kirkpatrick DL, Powis G. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts. Mol Cancer Ther. 2005 Sep;4(9):1349-57. PubMed PMID: 16170026; PubMed Central PMCID: PMC1432090.
10: Ihle NT, Williams R, Chow S, Chew W, Berggren MI, Paine-Murrieta G, Minion DJ, Halter RJ, Wipf P, Abraham R, Kirkpatrick L, Powis G. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling. Mol Cancer Ther. 2004 Jul;3(7):763-72. PubMed PMID: 15252137.

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